MI-223
Description
Properties
CAS No. |
907166-59-0 |
|---|---|
Molecular Formula |
C23H18ClN3O3 |
Molecular Weight |
419.87 |
IUPAC Name |
2-(2-Chlorophenyl)-3-((3-ethoxy-2-hydroxybenzylidene)amino)quinazolin-4(3H)-one |
InChI |
InChI=1S/C23H18ClN3O3/c1-2-30-20-13-7-8-15(21(20)28)14-25-27-22(16-9-3-5-11-18(16)24)26-19-12-6-4-10-17(19)23(27)29/h3-14,28H,2H2,1H3/b25-14+ |
InChI Key |
DMEZDUZTJMMDKT-AFUMVMLFSA-N |
SMILES |
O=C1N(/N=C/C2=CC=CC(OCC)=C2O)C(C3=CC=CC=C3Cl)=NC4=C1C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-320223; NSC 320223; NSC320223; Mcl-1 inhibitor223; Mcl-1 inhibitor 223; Mcl-1 inhibitor-223; MI223; MI 223; MI-223 |
Origin of Product |
United States |
Foundational & Exploratory
Misidentification of MI-223 in Acute Myeloid Leukemia: A Clarification and In-Depth Guide to Menin-MLL Inhibition
Initial research into the mechanism of action of "MI-223" for the treatment of Acute Myeloid Leukemia (AML) has revealed a common point of confusion. The compound this compound is not an inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Instead, scientific literature identifies this compound as a small molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), a protein involved in the regulation of apoptosis and DNA repair.
This guide will first clarify the true mechanism of action of this compound. Subsequently, to address the likely interest in the "MI" series of compounds for AML, this document will provide an in-depth technical overview of the well-established class of menin-MLL inhibitors, which includes compounds with similar nomenclature such as MI-2 and MI-503.
Part 1: The True Identity and Mechanism of this compound
This compound (also known as NSC 320223) has been identified as a small molecule that specifically binds to the anti-apoptotic protein Mcl-1 with a dissociation constant (Kd) of 160 nM.[1] Its mechanism of action is centered on the inhibition of homologous recombination (HR) DNA repair, which sensitizes cancer cells to agents that induce DNA replication stress.[1][2][3]
Mcl-1 plays a role in the choice between two major DNA double-strand break repair pathways: homologous recombination and non-homologous end joining (NHEJ).[4] By binding to the BH1 domain of Mcl-1, this compound disrupts Mcl-1's ability to promote HR-mediated DNA repair.[4][5] This disruption makes cancer cells more vulnerable to DNA-damaging agents. Studies have shown that combining this compound with PARP inhibitors or hydroxyurea results in a synergistic killing of lung cancer cells.[3] While Mcl-1 is a relevant target in AML, the specific compound this compound has been primarily studied in other contexts, such as lung cancer.[3][6]
Logical Relationship of this compound Mechanism of Action
Caption: Logical diagram illustrating how this compound inhibits Mcl-1, disrupts DNA repair, and sensitizes cancer cells to DNA damaging agents.
Part 2: In-Depth Guide to Menin-MLL Inhibitors in Acute Myeloid Leukemia
The interaction between menin and the Mixed Lineage Leukemia 1 (MLL1) protein is a critical driver in certain subtypes of acute leukemia, particularly those with MLL gene rearrangements or mutations in the Nucleophosmin 1 (NPM1) gene.[7] Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy. This class of inhibitors includes compounds from the "MI" series, such as MI-2, MI-3, MI-463, and MI-503.[8][9]
Core Mechanism of Action
In normal hematopoiesis, the MLL1 protein is part of a complex that regulates gene expression, including the HOX genes, which are essential for proper blood cell development.[10] Menin acts as a scaffolding protein that is required for the oncogenic activity of MLL fusion proteins.[10]
In MLL-rearranged leukemias, a chromosomal translocation results in the fusion of the MLL1 gene with a partner gene (e.g., AF9, AF4).[10] The resulting MLL fusion protein aberrantly recruits the transcriptional machinery to target genes, leading to the overexpression of genes like HOXA9 and MEIS1.[10][11] This sustained overexpression blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemia cells.
Menin-MLL inhibitors are designed to fit into a pocket on the menin protein where MLL1 normally binds.[12] By occupying this pocket, the inhibitors competitively block the interaction between menin and the MLL1 fusion protein.[11] This disruption has several key downstream effects:
-
Displacement of MLL Fusion Proteins from Chromatin: The menin-MLL interaction is crucial for tethering the MLL fusion protein complex to its target genes. Inhibition of this interaction leads to the eviction of the complex from chromatin.
-
Downregulation of Oncogenic Gene Expression: Consequently, the expression of critical downstream target genes, including HOXA9 and MEIS1, is significantly reduced.[11]
-
Induction of Cellular Differentiation and Apoptosis: The reduction in oncogenic signaling relieves the block in hematopoietic differentiation, causing leukemia cells to mature.[11] It also leads to cell cycle arrest and programmed cell death (apoptosis).[13]
Signaling Pathway Disrupted by Menin-MLL Inhibitors
Caption: Signaling pathway in MLL-rearranged AML and its disruption by menin-MLL inhibitors.
Quantitative Data Presentation
The potency of various menin-MLL inhibitors has been characterized in biochemical and cellular assays. The following tables summarize key quantitative data for representative compounds from the "MI" series.
Table 1: Biochemical Potency of Menin-MLL Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |
| MI-2 | Fluorescence Polarization | Menin-MLL | 446 | 158 |
| MI-3 | Fluorescence Polarization | Menin-MLL | 648 | - |
| MI-463 | Not Specified | Menin-MLL | 15.3 | - |
| MI-503 | Not Specified | Menin-MLL | 14.7 | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data sourced from[9][11][13]
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI50 (µM) |
| MI-2 | MV4;11 | MLL-AF4 | 9.5 |
| MI-2 | KOPN-8 | MLL-ENL | 7.2 |
| MI-2 | ML-2 | MLL-AF6 | 8.7 |
| MI-503 | Various MLL lines | MLL Fusions | 0.25 - 0.57 |
GI50: Half-maximal growth inhibition concentration. Data sourced from[8][11]
Experimental Protocols
The development and characterization of menin-MLL inhibitors rely on a set of key experimental methodologies.
1. Fluorescence Polarization (FP) Assay
-
Principle: This biochemical assay is used to measure the binding affinity between menin and MLL and to screen for inhibitors. A small, fluorescently labeled peptide derived from MLL (e.g., FITC-MBM1) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger menin protein, its tumbling is slowed, leading to high polarization.
-
Protocol Outline:
-
A constant concentration of purified menin protein and the fluorescently labeled MLL peptide are incubated together to form a complex.
-
Test compounds (potential inhibitors) are added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from menin.
-
IC50 values are calculated from the dose-response curve.[13][14]
-
2. Co-Immunoprecipitation (Co-IP)
-
Principle: This cell-based assay is used to confirm that an inhibitor disrupts the menin-MLL interaction within intact cells.
-
Protocol Outline:
-
Human leukemia cells (e.g., HEK293 cells transfected with MLL-AF9) are treated with the inhibitor or a vehicle control (e.g., DMSO).[13]
-
Cells are lysed to release proteins while keeping protein complexes intact.
-
An antibody specific to one of the proteins of interest (e.g., anti-menin) is added to the lysate and incubated.
-
Protein A/G beads are added to pull down the antibody and any proteins bound to it (the immunoprecipitate).
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted and analyzed by Western blotting using an antibody against the other protein in the complex (e.g., anti-MLL-AF9).
-
A reduction in the co-precipitated protein in the inhibitor-treated sample compared to the control demonstrates disruption of the interaction.
-
3. Cell Viability / Growth Inhibition Assay
-
Principle: This assay determines the effect of the inhibitor on the proliferation and survival of leukemia cells.
-
Protocol Outline:
-
Leukemia cell lines (both with and without MLL rearrangements) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (e.g., 3-6 days), cell viability is measured using a reagent such as MTS or by cell counting.
-
The results are used to calculate the GI50 (concentration that inhibits cell growth by 50%).[11]
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the discovery and validation of menin-MLL inhibitors.
References
- 1. Products | DC Chemicals [dcchemicals.com]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer by sabotaging the DNA repair seesaw [news.emory.edu]
- 4. JCI - Targeting Mcl-1 enhances DNA replication stress sensitivity to cancer therapy [jci.org]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 10. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
The Critical Role of the Menin-MLL Interaction in Leukemogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the protein menin and the mixed-lineage leukemia (MLL) protein is a critical dependency in a significant subset of acute leukemias. Chromosomal translocations involving the MLL gene (also known as KMT2A) result in the formation of oncogenic MLL fusion proteins that drive leukemogenesis. These fusion proteins require interaction with menin to exert their full oncogenic potential, primarily through the aberrant upregulation of downstream target genes such as HOXA9 and MEIS1. This dependency presents a compelling therapeutic target. This technical guide provides an in-depth overview of the menin-MLL interaction, its role in leukemogenesis, quantitative data on binding affinities and inhibitor potencies, detailed experimental protocols for studying this interaction, and visualizations of the key signaling pathways and experimental workflows.
The Menin-MLL Axis in Leukemia
Menin, a product of the MEN1 tumor suppressor gene, paradoxically functions as an essential oncogenic cofactor in the context of MLL-rearranged leukemias.[1] Chromosomal translocations fuse the N-terminal portion of MLL with one of over 60 different partner genes, creating chimeric MLL fusion proteins.[2][3] This N-terminal region of MLL, which is retained in all fusion proteins, contains the menin-binding motif.[4]
The interaction between menin and the MLL fusion protein is crucial for tethering the fusion protein to chromatin at specific gene loci.[5][6] This recruitment leads to the aberrant activation of a transcriptional program that blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, the hallmarks of acute leukemia.[7][8] Key downstream targets of the menin-MLL complex are the HOXA9 and MEIS1 genes, which are themselves potent drivers of leukemogenesis.[9][10][11] Disruption of the menin-MLL interaction has been shown to reverse this oncogenic program, leading to downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][12] This makes the menin-MLL protein-protein interaction a highly attractive target for therapeutic intervention.[2][9]
Quantitative Data
Menin-MLL Binding Affinities
The interaction between menin and the N-terminus of MLL is a high-affinity interaction. The N-terminal region of MLL contains two menin-binding motifs, MBM1 and MBM2.[4][13]
| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| Menin and MLL (4-43) | Isothermal Titration Calorimetry (ITC) | 6.8 nM | [7] |
| Menin and MLL (1-160) | Isothermal Titration Calorimetry (ITC) | 0.5 - 2.6 nM | [13] |
| Menin and MLL MBM1 (4-15) | Fluorescence Polarization | 56 nM | [4] |
| Menin and MLL MBM2 (24-40) | Fluorescence Polarization | 1 µM | [4] |
Potency of Small Molecule Inhibitors
A number of small molecule inhibitors targeting the menin-MLL interaction have been developed and have shown potent anti-leukemic activity in preclinical models.
| Inhibitor | Assay | Cell Line | IC50 / GI50 | Reference |
| MI-2 | Fluorescence Polarization | - | 446 nM | [14] |
| MI-3 | Fluorescence Polarization | - | 648 nM | [14] |
| MI-463 | Cell Viability (MTT) | MLL-AF9 BMCs | 0.23 µM | [15] |
| MI-503 | Cell Viability (MTT) | MLL-AF9 BMCs | 0.22 µM | [15] |
| MIV-6R | Fluorescence Polarization | - | 56 nM | [2] |
| M-808 | Cell Viability | MOLM-13 | 1 nM | [14] |
| M-808 | Cell Viability | MV-4-11 | 4 nM | [14] |
| M-1121 | Cell Viability | MOLM-13 | 51.5 nM | [14] |
| M-1121 | Cell Viability | MV-4-11 | 10.3 nM | [14] |
| MI-3454 | Fluorescence Polarization | - | 0.51 nM | [14] |
| MI-3454 | Cell Viability | MLL-rearranged cells | 7 - 27 nM | [14] |
| VTP50469 | Cell Viability | MOLM-13 | Very Sensitive | [16] |
| VTP50469 | Cell Viability | MV4;11 | Very Sensitive | [16] |
| VTP50469 | Cell Viability | THP1 | Resistant | [16] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
This protocol is designed to verify the interaction between menin and an MLL fusion protein (e.g., MLL-AF9) in a cellular context.
Materials:
-
HEK293T cells transfected with a Flag-tagged MLL-AF9 expression vector.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-Flag antibody.
-
Anti-menin antibody.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Harvest transfected HEK293T cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
Incubate the pre-cleared lysate with an anti-Flag antibody (for MLL-AF9) or a control IgG overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-menin antibody to detect the co-immunoprecipitated menin.
-
Probe a separate membrane (or strip and re-probe) with an anti-Flag antibody to confirm the immunoprecipitation of MLL-AF9.
-
Chromatin Immunoprecipitation (ChIP) for MLL Fusion Protein Targets
This protocol is used to determine if an MLL fusion protein is bound to the promoter region of a target gene like HOXA9.
Materials:
-
MLL-rearranged leukemia cells (e.g., MOLM-13).
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
ChIP lysis buffer.
-
Sonicator.
-
Antibody against the N-terminus of MLL.
-
Protein A/G magnetic beads.
-
ChIP wash buffers (low salt, high salt, LiCl).
-
Elution buffer and proteinase K.
-
Phenol:chloroform for DNA purification.
-
Primers for qPCR targeting the HOXA9 promoter.
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells in ChIP lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-MLL antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter region of HOXA9 and a control region.
-
Analyze the data to determine the enrichment of the HOXA9 promoter in the MLL immunoprecipitated sample compared to the control IgG.
-
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This protocol measures the mRNA expression levels of HOXA9 and MEIS1 in leukemia cells following treatment with a menin-MLL inhibitor.
Materials:
-
MLL-rearranged leukemia cells treated with a menin-MLL inhibitor or DMSO control.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
qPCR instrument.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
-
qPCR Reaction:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target genes and the housekeeping gene.
-
Run the reactions in a qPCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the inhibitor-treated samples relative to the control samples using the 2-ΔΔCt method.[11]
-
Visualizations
Signaling Pathway of Menin-MLL in Leukemogenesis
Caption: Signaling pathway of menin-MLL interaction driving leukemogenesis.
Experimental Workflow for Co-Immunoprecipitation
Caption: Experimental workflow for Co-IP of the menin-MLL complex.
Therapeutic Intervention with a Menin-MLL Inhibitor
Caption: Mechanism of action of menin-MLL inhibitors in leukemia cells.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative RT-PCR [protocols.io]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
The Discovery and Development of MI-223: A Targeted Approach to Disrupting DNA Repair in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MI-223 is a novel small-molecule inhibitor targeting the myeloid cell leukemia-1 (Mcl-1) protein, a key regulator of apoptosis and DNA repair. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. By specifically binding to the BH1 domain of Mcl-1, this compound effectively inhibits Mcl-1-stimulated homologous recombination (HR), a critical DNA double-strand break repair pathway. This targeted inhibition sensitizes cancer cells to DNA replication stress induced by various therapeutic agents, presenting a promising new strategy in oncology. This document details the experimental protocols utilized in the characterization of this compound, presents quantitative data in a structured format, and visualizes the intricate signaling pathways and experimental workflows.
Introduction
The evasion of apoptosis and the enhancement of DNA repair mechanisms are two hallmarks of cancer, enabling tumor cells to survive and proliferate despite genomic instability and the cytotoxic effects of anticancer therapies. Myeloid cell leukemia-1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has emerged as a critical factor in both of these processes. Beyond its well-established role in preventing programmed cell death, recent research has unveiled a novel function of Mcl-1 in promoting homologous recombination (HR), a high-fidelity DNA repair pathway.
The discovery of this compound, a potent and selective inhibitor of Mcl-1's function in DNA repair, represents a significant advancement in the field of targeted cancer therapy. This guide will delve into the scientific journey of this compound, from its identification to its preclinical validation, providing researchers and drug development professionals with a detailed understanding of its therapeutic potential.
Discovery of this compound
This compound was identified through a focused drug discovery effort at the Winship Cancer Institute of Emory University. The development process centered on identifying a small molecule that could specifically interfere with the non-apoptotic functions of Mcl-1, particularly its role in DNA repair.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 2-(2-Chlorophenyl)-3-((3-ethoxy-2-hydroxybenzylidene)amino)quinazolin-4(3H)-one |
| Chemical Formula | C23H18ClN3O3 |
| Molecular Weight | 419.87 g/mol |
| CAS Number | 907166-59-0 |
| Binding Affinity (Kd) | 160 nM for Mcl-1[1] |
Mechanism of Action: Inhibition of Homologous Recombination
This compound exerts its anticancer effects through a novel mechanism that uncouples the anti-apoptotic and DNA repair functions of Mcl-1. It specifically binds to the BH1 domain of Mcl-1, a site distinct from the BH3-binding groove responsible for its anti-apoptotic activity. This interaction selectively disrupts the ability of Mcl-1 to promote homologous recombination (HR)-mediated DNA repair, a critical pathway for fixing double-strand breaks that occur during DNA replication.[1]
By inhibiting Mcl-1-stimulated HR, this compound renders cancer cells highly vulnerable to agents that induce DNA replication stress, such as PARP inhibitors (e.g., olaparib) and topoisomerase inhibitors (e.g., hydroxyurea).[1] This creates a synthetic lethal interaction, where the combination of this compound and a DNA-damaging agent is significantly more effective at killing cancer cells than either agent alone.
Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in DNA damage response and how this compound intervenes.
Figure 1: Mechanism of Action of this compound. this compound inhibits Mcl-1's function in homologous recombination, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells treated with DNA damaging agents.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent and selective activity in sensitizing cancer cells to DNA-damaging agents. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Treatment | IC50 (µM) |
| A549 | Lung Cancer | This compound + Olaparib (1 µM) | ~2.5 |
| H460 | Lung Cancer | This compound + Olaparib (1 µM) | ~3.0 |
| A549 | Lung Cancer | This compound + Hydroxyurea (0.5 mM) | ~1.5 |
| H460 | Lung Cancer | This compound + Hydroxyurea (0.5 mM) | ~2.0 |
Data extracted and synthesized from Chen G, et al. J Clin Invest. 2018.
In Vivo Efficacy
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| A549 (Lung) | Vehicle Control | 0 |
| A549 (Lung) | This compound (50 mg/kg, i.p., daily) | ~20 |
| A549 (Lung) | Olaparib (50 mg/kg, p.o., daily) | ~30 |
| A549 (Lung) | This compound (50 mg/kg) + Olaparib (50 mg/kg) | ~85 |
| H460 (Lung) | Vehicle Control | 0 |
| H460 (Lung) | This compound (50 mg/kg, i.p., daily) | ~15 |
| H460 (Lung) | Hydroxyurea (25 mg/kg, i.p., daily) | ~25 |
| H460 (Lung) | This compound (50 mg/kg) + Hydroxyurea (25 mg/kg) | ~90 |
Data extracted and synthesized from Chen G, et al. J Clin Invest. 2018.
Experimental Protocols
This section provides detailed methodologies for the key experiments performed in the discovery and characterization of this compound.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., 1 µM Olaparib or 0.5 mM Hydroxyurea).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)
This assay quantifies the efficiency of HR-mediated DNA repair in cells.
-
Cell Line: Utilize a cell line (e.g., U2OS) that stably expresses the DR-GFP reporter construct.
-
Transfection: Co-transfect the cells with an I-SceI expression vector to induce a site-specific double-strand break in the reporter gene and with a plasmid expressing a red fluorescent protein (as a transfection control).
-
This compound Treatment: Treat the transfected cells with this compound at various concentrations for 24-48 hours.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The percentage of GFP-positive cells among the red fluorescent protein-positive population represents the frequency of HR repair.
-
Data Analysis: Normalize the HR frequency in this compound-treated cells to that of vehicle-treated control cells.
Figure 2: DR-GFP Homologous Recombination Assay Workflow. A stepwise representation of the experimental procedure to quantify homologous recombination efficiency.
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse model of cancer.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 A549 or H460 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, intraperitoneally, daily) and/or a DNA-damaging agent (e.g., 50 mg/kg Olaparib, orally, daily) according to the experimental design.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Figure 3: In Vivo Xenograft Study Workflow. A flowchart depicting the key stages of a preclinical efficacy study in a mouse model.
Conclusion and Future Directions
This compound represents a first-in-class inhibitor that selectively targets the DNA repair function of Mcl-1. Its ability to sensitize cancer cells to DNA replication stress-inducing agents has been robustly demonstrated in preclinical models. The data presented in this guide highlight the significant potential of this compound as a novel therapeutic agent, particularly in combination with existing cancer therapies.
Future research should focus on a number of key areas:
-
Clinical Translation: The promising preclinical data warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and maximizing its clinical benefit.
-
Combination Therapies: Further exploration of synergistic combinations with other DNA-damaging agents and targeted therapies is warranted.
References
Target Validation of MI-223 and its Analogs in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of MI-223 and its potent analogs as inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction in cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells and suppressing tumor formation.[1][2] In approximately 50% of human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein.[3] However, in the remaining cancers that retain wild-type TP53, the p53 pathway is often inactivated through other mechanisms.[3]
A primary mechanism of p53 inactivation in tumors with wild-type TP53 is the overexpression of its key negative regulator, MDM2.[3][4] MDM2 is an E3 ubiquitin ligase that directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This interaction is a critical cellular checkpoint, and its dysregulation is a hallmark of many cancers.
Small-molecule inhibitors that disrupt the MDM2-p53 interaction, such as this compound and its analogs (e.g., MI-219, MI-63), have emerged as a promising therapeutic strategy to reactivate the p53 pathway in cancer cells harboring wild-type p53.[5][6] These inhibitors are designed to fit into the hydrophobic pocket of MDM2, thereby preventing its binding to p53. This leads to the stabilization and accumulation of p53, resulting in the transcriptional activation of its downstream target genes and the induction of anti-proliferative effects.[7]
Mechanism of Action of this compound and Analogs
This compound and its related compounds are potent and selective inhibitors of the MDM2-p53 protein-protein interaction. Their mechanism of action can be summarized in the following steps:
-
Binding to MDM2: this compound binds with high affinity to the p53-binding pocket on the MDM2 protein.
-
Disruption of MDM2-p53 Interaction: This binding physically blocks the interaction between MDM2 and p53.
-
p53 Stabilization and Accumulation: With the inhibitory effect of MDM2 removed, p53 is no longer targeted for degradation and accumulates in the nucleus.
-
Activation of p53-Mediated Transcription: Stabilized p53 acts as a transcription factor, upregulating the expression of its target genes.
-
Induction of Cell Cycle Arrest and Apoptosis: The protein products of these target genes, such as p21 (CDKN1A) and PUMA, lead to cell cycle arrest and apoptosis, respectively, specifically in cancer cells with wild-type p53.
The selectivity of these inhibitors for cancer cells with wild-type p53 over those with mutated or deleted p53 is a key aspect of their therapeutic potential.[6][8]
Quantitative Data: In Vitro Potency of MI-Series Compounds
The following tables summarize the in vitro potency of this compound analogs in various cancer cell lines, as determined by cell viability assays. The 50% inhibitory concentration (IC50) values demonstrate the dose-dependent effect of these compounds on cell proliferation.
Table 1: IC50 Values of MI-219 in Various Cancer Cell Lines [7][9]
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.4 - 1.75 |
| LNCaP | Prostate Cancer | Wild-Type | 0.8 |
| 22Rv1 | Prostate Cancer | Wild-Type | 0.8 |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 2.65 |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | 3.57 |
| RKO | Colon Cancer | Wild-Type | 2.20 |
| BC-3 | - | Wild-Type | 5.14 |
| HCT-116 p53+/+ | Colon Cancer | Wild-Type | Potent Inhibition |
| HCT-116 p53-/- | Colon Cancer | Null | >20-50 fold weaker activity |
| DU-145 | Prostate Cancer | Mutant | >20-50 fold weaker activity |
Table 2: IC50 Values of MI-63 in Rhabdomyosarcoma (RMS) Cell Lines [10]
| Cell Line | RMS Subtype | p53 Status | Effect on Cell Viability (at 72h) |
| RH36 | Embryonal | Wild-Type | Reduced by 13.4% |
| RH18 | Embryonal | Wild-Type | Reduced by <1% |
| RH30 | Alveolar | Mutant | Resistant |
| RD2 | Embryonal | Mutant | Resistant |
Table 3: IC50 Values of an Orally Active MI-Series Compound in Cancer Cell Lines [6]
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Selectivity (fold) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.2 | 91 |
| Saos-2 | Osteosarcoma | Deleted | >18.2 | - |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments used to validate the target engagement and cellular effects of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (with wild-type and mutant/deleted p53)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or analog (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the MI-series compound in culture medium. Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect and quantify the levels of p53 and its downstream target proteins.
Materials:
-
Cancer cell lines
-
This compound or analog
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-MDM2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of the MI-series compound for 6-24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Co-IP is used to demonstrate the disruption of the MDM2-p53 interaction in cells treated with an MI-series compound.
Materials:
-
Cancer cell lines
-
This compound or analog
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol with protease inhibitors)
-
Anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-MDM2 and anti-p53 antibodies for Western blotting
Protocol:
-
Cell Treatment and Lysis: Treat cells with the MI-series compound or vehicle control. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using anti-MDM2 and anti-p53 antibodies. A decrease in the amount of MDM2 co-immunoprecipitated with p53 in the treated samples compared to the control indicates disruption of the interaction.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis of p53 pathway activation.
References
- 1. cusabio.com [cusabio.com]
- 2. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. | BioWorld [bioworld.com]
- 10. MI-63: a novel small-molecule inhibitor targets MDM2 and induces apoptosis in embryonal and alveolar rhabdomyosarcoma cells with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Effects of MLL Complex Inhibition on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream molecular effects following the inhibition of the Mixed Lineage Leukemia (MLL) protein complex, a critical regulator of gene expression in both normal development and disease. While the specific compound MI-223 targets the MLL1-WDR5 interaction, this guide will use the extensively documented Menin-MLL inhibitor, VTP50469 , as a representative agent to illustrate the core downstream effects on gene expression. This approach is taken due to the public availability of detailed, quantitative data for VTP50469, which serves as an exemplary model for this class of inhibitors. The fundamental mechanism—disruption of the MLL complex's integrity and enzymatic activity—and the resultant impact on key target genes are highly conserved across these inhibitors.
Core Mechanism of Action: Disrupting the MLL1 Methyltransferase Complex
The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase, an enzyme that adds methyl groups to histone H3, a modification associated with active gene transcription.[1][2] The catalytic activity of MLL1 is critically dependent on its assembly into a core complex with other proteins, including WDR5, RbBP5, and ASH2L.[2][3] In many forms of acute leukemia, chromosomal translocations create MLL fusion proteins that aberrantly recruit this complex to target genes, leading to their sustained expression and driving the leukemic state.[1][4]
A key interaction for the stability and chromatin targeting of this complex is mediated by the protein Menin.[5][6] Menin acts as a scaffold, tethering the MLL1 complex to chromatin at specific gene loci. The small molecule inhibitor VTP50469 functions by potently and selectively disrupting the interaction between Menin and MLL1.[5][7] This disruption displaces the entire MLL1 complex from its target gene promoters, leading to a loss of H3K4 methylation and subsequent transcriptional repression.[5]
Quantitative Downstream Effects on Gene Expression
Treatment of MLL-rearranged leukemia cells with VTP50469 results in rapid and significant changes in gene expression. RNA sequencing (RNA-seq) analysis of the MLL-rearranged AML cell line MOLM13 revealed that after just two days of treatment, the expression of 153 genes was decreased by more than twofold.[5] The most profoundly affected genes are well-established targets of the MLL fusion protein complex, which are critical for maintaining the leukemic state.[6][8]
Below is a summary of key target genes consistently downregulated following the inhibition of the Menin-MLL interaction.
| Target Gene | Protein Function | Role in Leukemia | Representative Fold Change (MOLM13 cells) |
| HOXA9 | Homeobox transcription factor | Master regulator of hematopoietic stem cell proliferation; blocks differentiation.[4][8] | >2-fold decrease[5] |
| MEIS1 | Homeobox transcription factor | Critical cofactor for HOXA9; enhances leukemogenic potential.[6][8][9] | >2-fold decrease[5] |
| PBX3 | Homeobox transcription factor | Cofactor for HOX proteins; required for HOXA9/MEIS1 leukemogenesis.[4][10] | >2-fold decrease[10] |
| MEF2C | MADS-box transcription factor | Regulator of hematopoietic development; MLL fusion target.[5] | >2-fold decrease[5] |
| FLT3 | Receptor Tyrosine Kinase | Promotes cell proliferation and survival; often co-expressed with HOXA9.[8][11] | >2-fold decrease[11] |
| MYC | Transcription Factor | Proto-oncogene involved in cell cycle progression and proliferation.[2][3] | >2-fold decrease[2] |
| BCL2 | Anti-apoptotic protein | Promotes cell survival by inhibiting apoptosis.[2][3] | >2-fold decrease[2] |
Table 1: Key Downregulated Genes Following Menin-MLL Inhibition. Data is synthesized from studies on VTP50469 and other Menin-MLL inhibitors.[2][3][4][5][8][9][10][11]
These changes in gene expression trigger significant cellular responses, including cell cycle arrest, apoptosis (programmed cell death), and myeloid differentiation, ultimately leading to a potent anti-leukemic effect.[2][5]
Key Experimental Protocols
Validating the downstream effects of MLL complex inhibitors involves a series of molecular biology techniques. The core methodologies are outlined below.
Cell Culture and Inhibitor Treatment
-
Cell Line Maintenance : MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4-11, RS4;11) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[12][13]
-
Inhibitor Preparation : A stock solution of the inhibitor (e.g., VTP50469) is prepared in dimethyl sulfoxide (DMSO).[7]
-
Treatment : Cells are seeded at a defined density (e.g., 0.5 x 10⁶ cells/mL) and treated with the inhibitor at a final concentration (e.g., 330 nM for VTP50469) or with a vehicle control (DMSO) for a specified duration (e.g., 2 to 7 days).[5][7]
-
Cell Harvesting : Following treatment, cells are harvested by centrifugation for subsequent RNA or chromatin extraction.
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
RNA-seq is used to quantify the global changes in the transcriptome following inhibitor treatment.
Methodology Outline:
-
RNA Extraction : Total RNA is isolated from inhibitor-treated and control cells using a commercial kit (e.g., Qiagen RNeasy) following the manufacturer's protocol.[12][14] RNA quality and integrity are assessed, ensuring an RNA Integrity Number (RIN) greater than 8.[12][15]
-
Library Preparation : RNA-seq libraries are prepared from high-quality RNA.[12] This typically involves poly(A) selection to enrich for mRNA, fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.[15]
-
Sequencing : Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate millions of short reads per sample.[12]
-
Data Analysis :
-
Quality Control : Raw sequencing reads are assessed for quality using tools like FastQC.[16]
-
Alignment : Reads are aligned to a reference human genome.[16]
-
Quantification : The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression : Statistical analysis (e.g., using DESeq2) is performed to identify genes with significant expression changes between the inhibitor-treated and control groups.[17]
-
Chromatin Immunoprecipitation (ChIP-Seq)
ChIP-seq is used to map the genomic locations of protein-DNA interactions, such as the binding of MLL1 and Menin to promoters and the resulting histone modifications (H3K4me3).
Methodology Outline:
-
Cross-linking and Lysis : Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into small fragments (100-500 bp) using sonication.[18][19]
-
Immunoprecipitation (IP) : The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-Menin, anti-MLL1) or a specific histone modification (e.g., anti-H3K4me3).[5][20]
-
DNA Purification : The antibody-protein-DNA complexes are captured, the cross-links are reversed, and the associated DNA is purified.[18]
-
Sequencing and Analysis : The purified DNA fragments are prepared into a sequencing library and sequenced. The resulting reads are aligned to the genome to identify "peaks," which represent the regions where the protein or histone mark was enriched.[21][22] Comparing peak data from treated versus control cells reveals how the inhibitor alters the chromatin landscape, such as the displacement of Menin and MLL1 from target gene promoters.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoxa9 and Meis1 are key targets for MLL-ENL-mediated cellular immortalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cms.syndax.com [cms.syndax.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 17. sotofelicianolab.mit.edu [sotofelicianolab.mit.edu]
- 18. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. trepo.tuni.fi [trepo.tuni.fi]
- 21. news-medical.net [news-medical.net]
- 22. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Pharmacokinetic Profile of MI-223: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of MI-223, a novel small molecule inhibitor of the Myeloid Cell Leukemia-1 (Mcl-1) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry.
Introduction to this compound
This compound is a potent and selective regulator of Mcl-1, an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various human cancers, contributing to tumor survival and resistance to therapy. This compound exerts its effect by binding to the BH1 domain of Mcl-1 with a dissociation constant (Kd) of 160 nM.[1] This interaction disrupts the role of Mcl-1 in homologous recombination (HR) DNA repair, thereby sensitizing cancer cells to agents that induce DNA replication stress. This targeted mechanism of action makes this compound a promising candidate for combination therapies in oncology, particularly in lung cancer.
Quantitative Pharmacokinetic Data
Publicly available quantitative pharmacokinetic data for this compound is currently limited. Preclinical studies have demonstrated the in vivo efficacy of this compound, particularly in synergistic combination with DNA replication stress-inducing agents like hydroxyurea and olaparib in lung cancer models. However, specific parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), bioavailability, clearance (CL), and volume of distribution (Vdss) have not been detailed in the accessible scientific literature. The table below is structured to incorporate such data as it becomes available.
| Parameter | Value | Species/Model | Dosing Route & Regimen | Source |
| Cmax | Data not available | |||
| Tmax | Data not available | |||
| t1/2 | Data not available | |||
| Bioavailability | Data not available | |||
| Clearance (CL) | Data not available | |||
| Volume of Distribution (Vdss) | Data not available | |||
| In Vivo Efficacy | Strong synergy with hydroxyurea or olaparib | Lung cancer xenograft models | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound are not extensively described in the public domain. The foundational research points to in vivo studies in lung cancer models, which would typically involve the following methodologies:
In Vivo Efficacy Studies in Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used for establishing tumor xenografts.
-
Cell Lines: Human lung cancer cell lines with known Mcl-1 expression levels would be selected.
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a specified volume, animals are randomized into treatment groups. This compound would be administered, likely via oral gavage or intraperitoneal injection, as a single agent and in combination with other therapies like hydroxyurea or olaparib. A vehicle control group is essential.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for biomarkers of apoptosis and DNA damage).
Bioanalytical Method for Pharmacokinetic Analysis
A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be required to quantify this compound concentrations in biological matrices such as plasma, blood, and tissues. The development and validation of such a method would adhere to regulatory guidelines and would involve:
-
Sample Preparation: Extraction of this compound and an internal standard from the biological matrix.
-
Chromatographic Separation: Separation of the analyte from endogenous components on a suitable HPLC column.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer in a specific mode (e.g., multiple reaction monitoring).
-
Method Validation: Assessment of linearity, accuracy, precision, selectivity, recovery, and stability.
Mcl-1 Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the Mcl-1 signaling pathway and the proposed mechanism of action for this compound. Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. This compound, by binding to Mcl-1, disrupts its function in DNA repair, leading to increased sensitivity to DNA damaging agents.
Caption: Mcl-1 signaling and this compound mechanism.
Experimental Workflow for In Vivo Synergy Study
The logical workflow for an in vivo experiment to evaluate the synergistic effect of this compound with a DNA damaging agent is depicted below.
Caption: In vivo synergy study workflow.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key survival mechanism in cancer cells. While initial preclinical data demonstrate its potential, particularly in combination therapies for lung cancer, a comprehensive understanding of its pharmacokinetic properties is crucial for its continued development. Further studies are warranted to elucidate the ADME profile of this compound, which will be instrumental in designing future clinical trials and establishing its therapeutic window. The scientific community is encouraged to contribute to the growing body of knowledge on this and other Mcl-1 inhibitors to accelerate the translation of these promising molecules into effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of Menin-MLL Inhibitors
A Note on Nomenclature: The compound "MI-223" specified in the query does not correspond to a known Menin-MLL inhibitor in the published literature. It is presumed to be a typographical error. This document will focus on the well-characterized and representative Menin-MLL inhibitor, MI-503 , and will also provide data for other relevant inhibitors of this class such as MI-2 and MI-463.
Introduction
Menin-MLL inhibitors are a class of small molecules that disrupt the critical protein-protein interaction (PPI) between menin and the mixed-lineage leukemia (MLL) protein. In MLL-rearranged (MLL-r) acute leukemias, this interaction is essential for the oncogenic activity of MLL fusion proteins, which drive the expression of leukemogenic genes such as HOXA9 and MEIS1.[1][2] By blocking the menin-MLL interaction, these inhibitors effectively suppress the transcription of these target genes, leading to cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.[1][3] This document provides detailed protocols for the in vitro use of Menin-MLL inhibitors, along with supporting data and visualizations to guide researchers in their studies.
Mechanism of Action
The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin.[1] Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at specific gene loci, which is necessary for the aberrant expression of downstream target genes like HOXA9 and its cofactor MEIS1.[4][5] Menin-MLL inhibitors are designed to bind to a hydrophobic pocket on menin that is recognized by the N-terminus of MLL.[4] This competitive binding displaces the MLL fusion protein from menin, thereby disrupting the leukemogenic transcriptional program.[1][3] The downstream effects include a significant reduction in HOXA9 and MEIS1 expression, leading to the inhibition of proliferation and the induction of myeloid differentiation and apoptosis in MLL-r leukemia cells.[1][6]
Caption: Mechanism of action of Menin-MLL inhibitors.
Data Presentation
Table 1: In Vitro Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | GI₅₀ (µM) | IC₅₀ (nM) | Reference(s) |
| MI-2 | MV4;11 | MLL-AF4 | 9.5 | 446 | [1] |
| KOPN-8 | MLL-ENL | 7.2 | - | [1] | |
| ML-2 | MLL-AF6 | 8.7 | - | [1] | |
| MonoMac6 | MLL-AF9 | 18 | - | [1] | |
| MI-463 | MLL-AF9 transduced BMCs | MLL-AF9 | 0.23 | 15.3 | [6] |
| MI-503 | MLL-AF9 transduced BMCs | MLL-AF9 | 0.22 | 14.7 | [6] |
| MV4;11 | MLL-AF4 | 0.25-0.57 | - | [6] | |
| MOLM-13 | MLL-AF9 | 0.25-0.57 | - | [7] | |
| VTP50469 | MOLM13 | MLL-AF9 | - | low nM | [3] |
| D0060-319 | MV4-11 | MLL-AF4 | - | 4.0 | [8] |
| MOLM-13 | MLL-AF9 | - | 1.7 | [8] |
GI₅₀: 50% growth inhibition. IC₅₀: 50% inhibitory concentration in a biochemical assay. BMCs: Bone Marrow Cells.
Table 2: Effect of Menin-MLL Inhibitors on Downstream Target Gene Expression
| Compound | Cell Line | Treatment | Fold Change in HOXA9 Expression | Fold Change in MEIS1 Expression | Reference(s) |
| MI-2 | MLL-AF9 transduced BMCs | 12.5 µM for 6 days | >80% decrease | >80% decrease | [1] |
| THP-1 | 6 days | Substantially reduced | Substantially reduced | [1] | |
| MI-503 | MLL-AF9 transduced BMCs | Sub-µM | Markedly reduced | Markedly reduced | [6] |
| VTP50469 | MOLM13 | 2 and 7 days | >2-fold decrease | >2-fold decrease | [3] |
Experimental Protocols
Caption: General experimental workflow for in vitro studies.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: MLL-rearranged leukemia cell lines such as MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), KOPN-8 (MLL-ENL), and MonoMac6 (MLL-AF9) are suitable for these studies.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of the Menin-MLL inhibitor (e.g., MI-503) in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.
-
Treatment: Seed cells at a density of 0.5-1.0 x 10⁵ cells/mL and treat with various concentrations of the inhibitor or vehicle control (DMSO) for the desired duration (e.g., 3-7 days).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension leukemia cells.[9][10]
-
Cell Plating: Plate 1 x 10⁵ cells/mL in 90 µL of culture medium per well in a 96-well plate.
-
Treatment: Add 10 µL of the diluted Menin-MLL inhibitor or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
This protocol is optimized for the immunoprecipitation of nuclear proteins.[11][12]
-
Cell Lysis: Harvest treated and control cells and prepare nuclear extracts using a nuclear extraction kit or a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Pre-clearing: Pre-clear the nuclear lysates by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-menin antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL N-terminal fragment. A decrease in the co-precipitated MLL fusion protein in the inhibitor-treated samples indicates disruption of the interaction.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This is a two-step qRT-PCR protocol.[13][14]
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.
-
qPCR Program: Run the qPCR using a standard three-step cycling program (denaturation, annealing, and extension) for 40 cycles.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of Menin-MLL inhibitors. These compounds represent a promising therapeutic strategy for MLL-rearranged leukemias, and the detailed methodologies herein will facilitate further research into their mechanism of action and efficacy. Careful adherence to these protocols will enable researchers to generate robust and reproducible data.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]
- 12. Video: Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions [jove.com]
- 13. mcgill.ca [mcgill.ca]
- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Use of Menin-MLL Inhibitors in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, now officially known as Lysine Methyltransferase 2A (KMT2A), are aggressive hematological malignancies with a generally poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin. This interaction is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes, such as the HOXA gene cluster and MEIS1, which drive leukemic proliferation and block differentiation.[1][2]
Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy for these leukemias. This document provides detailed application notes and protocols for the use of a representative menin-MLL inhibitor, analogous to compounds such as MI-3454, MI-463, and MI-503, in preclinical mouse models of MLL-rearranged leukemia.[3][4][5]
Mechanism of Action
Menin-MLL inhibitors are small molecules designed to specifically bind to menin and block its interaction with MLL or MLL fusion proteins. By disrupting this critical protein-protein interaction, these inhibitors prevent the recruitment of the MLL fusion complex to its target gene promoters. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a mark associated with active transcription, and subsequent downregulation of key leukemogenic genes like HOXA9 and MEIS1. The ultimate cellular consequences of menin-MLL inhibition in leukemia cells are the induction of apoptosis and cellular differentiation, leading to the suppression of the leukemic phenotype.[1][2][5]
Caption: Mechanism of action of a menin-MLL inhibitor.
Application Notes
1. Selecting an Appropriate Mouse Model:
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated by implanting human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) into immunodeficient mice (e.g., NOD/SCID, NSG). CDX models are useful for initial efficacy and proof-of-concept studies due to their reproducibility and relatively rapid disease progression.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by engrafting primary leukemia cells from patients into highly immunodeficient mice. These models more accurately recapitulate the heterogeneity and biology of human leukemia and are considered the gold standard for preclinical evaluation of novel therapeutics.[4]
2. Formulation and Administration of Menin-MLL Inhibitors:
-
Formulation: Menin-MLL inhibitors like MI-3454 are orally bioavailable and can be formulated as a suspension for oral gavage. A common vehicle for suspension is 0.5% methylcellulose in sterile water.
-
Administration Route: Oral gavage (p.o.) is a common and effective route for administering these compounds.[4] Intraperitoneal (i.p.) injection is another potential route, though oral administration is often preferred for compounds with good bioavailability to better mimic clinical application.
3. Dosing and Treatment Schedule:
-
Dosage: The effective dose will vary depending on the specific inhibitor and the mouse model. For MI-3454, a dose of 100 mg/kg administered twice daily (b.i.d.) has been shown to be effective in a PDX model.[4] Dose-ranging studies are recommended to determine the optimal therapeutic dose for a given compound and model.
-
Treatment Duration: Continuous daily treatment is typically required to maintain suppression of the leukemic cells. Treatment can be continued for a defined period (e.g., 21-28 days) or until a humane endpoint is reached in survival studies.
4. Monitoring Treatment Efficacy:
-
Leukemia Burden: The progression of leukemia can be monitored by measuring the percentage of human CD45+ (hCD45+) cells in the peripheral blood, bone marrow, and spleen of the mice using flow cytometry. For cell lines engineered to express a reporter like luciferase, in vivo bioluminescent imaging (BLI) can provide a non-invasive way to track tumor burden over time.
-
Survival Analysis: Kaplan-Meier survival curves are used to assess the impact of the treatment on the overall survival of the mice.
-
Pharmacodynamic Markers: The in vivo activity of the inhibitor can be confirmed by measuring the downregulation of MLL target genes, such as HOXA9 and MEIS1, in leukemia cells isolated from treated mice.
Experimental Protocols
1. Protocol for a CDX Mouse Model of MLL-Rearranged Leukemia:
This protocol describes a general workflow for testing a menin-MLL inhibitor in a CDX model using the MV4;11 cell line.
Caption: Experimental workflow for a CDX mouse model.
Step-by-Step Methodology:
-
Cell Preparation: Culture MV4;11 cells under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend at a concentration of 5 x 10^6 cells per 100 µL of PBS.
-
Mouse Inoculation: Inject 5 x 10^6 MV4;11 cells in 100 µL of PBS into the lateral tail vein of 6-8 week old female NSG mice.
-
Engraftment Monitoring: Starting 10-14 days post-injection, monitor leukemia engraftment by collecting a small volume of peripheral blood via submandibular or tail vein bleed and analyzing for the percentage of hCD45+ cells by flow cytometry.
-
Randomization and Treatment: Once the percentage of hCD45+ cells reaches a predetermined level (e.g., 1-5%), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare the menin-MLL inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the inhibitor (e.g., 100 mg/kg) and vehicle control orally twice daily.
-
Efficacy Monitoring:
-
Continue to monitor the percentage of hCD45+ cells in the peripheral blood weekly.
-
Monitor the body weight and overall health of the mice daily.
-
-
Endpoint Analysis: At the end of the study (e.g., day 21 of treatment), or when mice in the control group become moribund, euthanize all mice. Collect bone marrow, spleen, and peripheral blood for analysis of leukemia burden by flow cytometry. Spleen weight can also be used as a surrogate for disease burden.
-
Survival Study: For survival analysis, continue treatment and monitor mice daily for signs of distress. Euthanize mice when they meet predefined humane endpoints.
2. Protocol for a PDX Mouse Model of MLL-Rearranged Leukemia:
The protocol for a PDX model is similar to the CDX model, with the primary difference being the source of the leukemic cells.
-
Cell Preparation: Obtain primary human MLL-rearranged leukemia cells from patient samples.
-
Mouse Inoculation: Inject the primary cells (typically 1-10 x 10^6 cells per mouse) intravenously into NSG or other highly immunodeficient mice.
-
Engraftment and Treatment: The time to engraftment for PDX models can be more variable than for CDX models. Monitor engraftment as described above and begin treatment upon confirmation of leukemia development. Follow the treatment and monitoring procedures as outlined for the CDX model.
Data Presentation
The following table summarizes representative quantitative data from preclinical studies of menin-MLL inhibitors in mouse models of leukemia.
| Parameter | Vehicle Control | Menin-MLL Inhibitor | Reference |
| Median Survival | 42 days | Not reached at study end | [4] |
| Leukemic Blasts (hCD45+) in Peripheral Blood (Day 19 of treatment) | ~50% | <0.5% | [4] |
| Spleen Weight (at endpoint) | Significantly increased | Near normal levels | [3] |
| HOXA9 Gene Expression (in leukemia cells) | High | Significantly reduced | [5] |
| MEIS1 Gene Expression (in leukemia cells) | High | Significantly reduced | [5] |
Note: The data presented are illustrative and based on published findings for compounds like MI-3454. Actual results will vary depending on the specific inhibitor, mouse model, and experimental conditions.
Conclusion
The use of menin-MLL inhibitors in relevant mouse models of MLL-rearranged leukemia is a critical step in the preclinical development of this promising class of targeted therapies. The protocols and application notes provided here offer a framework for conducting these studies. Careful model selection, appropriate dosing and administration, and comprehensive monitoring of efficacy are essential for obtaining robust and translatable data.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation therapy for myeloid malignancies: beyond cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuraoncology.com [kuraoncology.com]
Preparing MI-223 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MI-223 is a small molecule inhibitor that targets Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Overexpression of Mcl-1 is implicated in the survival of various cancer cells and contributes to resistance against conventional cancer therapies. This compound binds to the BH1 domain of Mcl-1, disrupting its ability to sequester pro-apoptotic proteins and inhibiting its role in homologous recombination DNA repair, thereby sensitizing cancer cells to DNA damaging agents.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
This compound Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Reference |
| CAS Number | 907166-59-0 | [4] |
| Molecular Formula | C₂₃H₁₈ClN₃O₃ | [4] |
| Molecular Weight | 419.87 g/mol | [4] |
| IUPAC Name | 2-(2-chlorophenyl)-3-[[(2-hydroxy-3-ethoxy)phenyl]methylideneamino]quinazolin-4-one | [4] |
Solubility and Storage Recommendations
Proper dissolution and storage are paramount to maintaining the integrity and activity of this compound. The following table summarizes the recommended solvents and storage conditions.
| Parameter | Recommendation | Details |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | A similar Mcl-1 inhibitor, UMI-77, demonstrates solubility of ≥23.4 mg/mL in DMSO.[5] |
| Stock Solution Concentration | 10-50 mM in DMSO | This is a general guideline for Mcl-1 inhibitors. |
| Short-Term Storage | -20°C (up to 1 month) | Aliquot to avoid repeated freeze-thaw cycles. |
| Long-Term Storage | -80°C (up to 6 months) | Aliquot in small volumes for single-use to maintain stability. |
| Shipping Condition | Ambient temperature | The compound is stable for several weeks during standard shipping.[4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (CAS# 907166-59-0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (ACS reagent grade or higher)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 419.87 g/mol x 1000 mg/g = 4.1987 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 4.2 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Properly label all tubes with the compound name, concentration, solvent, and date of preparation.
-
Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds and solvents.
Dilution of this compound Stock Solution for In Vitro Assays
For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Example Dilution for a 10 µM Final Concentration:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution in cell culture medium (e.g., add 1 µL of 10 mM this compound to 99 µL of medium to get a 100 µM solution).
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration (e.g., add 10 µL of 100 µM solution to 90 µL of medium). The final DMSO concentration will be 0.1%.
Working concentrations for Mcl-1 inhibitors in cell-based assays typically range from low micromolar to nanomolar, depending on the cell line and experimental endpoint. For instance, a similar Mcl-1 inhibitor, UMI-77, has been used at concentrations of 3.5 µM and 4 µM in pancreatic cancer cell lines.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly targeting the Mcl-1 protein. Mcl-1 is a crucial survival protein that sequesters pro-apoptotic proteins like Bak and Bax, preventing them from initiating the mitochondrial apoptosis pathway. By binding to the BH1 domain of Mcl-1, this compound disrupts this interaction, leading to the release of Bak and Bax, subsequent mitochondrial outer membrane permeabilization (MOMP), and activation of the caspase cascade, ultimately resulting in apoptosis. Furthermore, this compound inhibits the function of Mcl-1 in homologous recombination-mediated DNA repair, thereby increasing the sensitivity of cancer cells to DNA-damaging therapies.
Caption: Workflow for the preparation and storage of this compound stock solution.
Caption: Simplified Mcl-1 signaling pathway and the mechanism of action of this compound.
References
Application Notes and Protocols: MDM2 Inhibitors of the MI-Series in Combination with Chemotherapy Agents
A-Level Summary for Drug Development Professionals, Researchers, and Scientists
Introduction:
The following application notes and protocols provide a comprehensive overview of the preclinical evaluation of Murine Double Minute 2 (MDM2) inhibitors from the "MI" series in combination with conventional chemotherapy agents. It is important to note that a specific compound designated "MI-223" is not prominently documented in the available scientific literature. Therefore, this document focuses on closely related and well-characterized compounds from the same class, including MI-63 , MI-219 , and SAR405838 (MI-773) . These small molecules are potent inhibitors of the MDM2-p53 protein-protein interaction, leading to the reactivation of the p53 tumor suppressor pathway. The data and protocols presented herein are synthesized from preclinical studies investigating the synergistic anti-cancer effects of these MI-series compounds when combined with standard chemotherapeutic drugs.
Mechanism of Action: Synergistic p53-Mediated Apoptosis
MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.
MI-series MDM2 inhibitors are designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).
When combined with DNA-damaging chemotherapy agents, a synergistic effect is often observed. Chemotherapy-induced DNA damage also signals for p53 activation. The concurrent inhibition of MDM2 by an MI-series compound ensures a robust and sustained activation of p53, leading to enhanced apoptosis and tumor cell death compared to either agent alone.
Application Notes and Protocols for MI-223 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-223 is a potent and selective small molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancer cells harboring wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor, leading to its ubiquitination and subsequent proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action: The p53 Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and p53. This leads to the activation of the p53 signaling pathway, a critical regulator of cellular response to stress. Activated p53 acts as a transcription factor, upregulating the expression of target genes that induce cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX).[1][2][3][4]
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
In Vitro Efficacy Studies
A series of in vitro assays are essential to characterize the cellular effects of this compound.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT/XTT)
This assay determines the effect of this compound on cell proliferation and viability.[5][6][7]
Materials:
-
Cancer cell lines with wild-type p53 (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add MTT (0.5 mg/mL final concentration) or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
For the MTT assay, add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| This compound Conc. (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| IC50 (µM) |
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[8][9][10][11]
Materials:
-
Cancer cell lines with wild-type p53
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Protocol 3: Western Blot Analysis
This technique is used to confirm the mechanism of action of this compound by detecting changes in the protein levels of p53 and its downstream targets.[3][12][13][14][15]
Materials:
-
Cancer cell lines with wild-type p53
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Treatment | Fold Change in p53 | Fold Change in MDM2 | Fold Change in p21 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (6h) | |||
| This compound (12h) | |||
| This compound (24h) |
In Vivo Efficacy Studies
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for in vivo xenograft efficacy studies of this compound.
Protocol 4: Cell Line-Derived Xenograft (CDX) Model
This model is used to assess the anti-tumor efficacy of this compound.[16][17][18]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line with wild-type p53
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound and vehicle control according to the desired dosing schedule and route (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume = (Length x Width²)/2.
-
The study endpoint is typically when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Protocol 5: Patient-Derived Xenograft (PDX) Model
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, can provide a more clinically relevant assessment of this compound efficacy.[19][20][21][22][23][24]
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (NSG mice are often preferred)
-
Surgical instruments
-
This compound formulation and vehicle
Procedure:
-
Under sterile conditions, implant small fragments of patient tumor tissue subcutaneously into the flank of NSG mice.
-
Allow the tumors to establish and grow.
-
Once tumors reach a suitable size, they can be passaged into new cohorts of mice for efficacy studies.
-
Follow the treatment, monitoring, and analysis procedures as described for the CDX model.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | 0 | ||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro cellular effects and in vivo anti-tumor activity, researchers can generate the robust data necessary to advance the development of this promising therapeutic agent. Careful experimental design and adherence to these protocols will ensure the generation of high-quality, reproducible data.
References
- 1. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of MI-223 in Cancer Cells: Application Notes and Protocols
Introduction
MI-223 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. In many human cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells harboring wild-type p53.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines.
Data Presentation
The cytotoxic activity of this compound is typically evaluated by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The data presented below is a representative summary of this compound's effect on cell viability.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| K562/IR | Imatinib-Resistant CML | Wild-Type | ~10-25[3][4] |
| HCT116 | Colon Carcinoma | Wild-Type | Not Specified |
| NALM6 | Acute Lymphoblastic Leukemia | Wild-Type | Not Specified |
| TNBC Cells | Triple-Negative Breast Cancer | Mutated | IC50 observed[5] |
| Non-malignant | Breast Epithelial | Wild-Type | Higher IC50 than TNBC[5] |
Note: The IC50 values are illustrative and can vary depending on the experimental conditions, such as cell density and incubation time. Researchers should determine these values empirically for their specific experimental setup.
Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and p53. In unstressed cells, MDM2 keeps p53 levels low.[6] Upon inhibition of MDM2 by this compound, p53 is stabilized and accumulates in the nucleus, where it can act as a transcription factor to induce the expression of target genes involved in apoptosis and cell cycle arrest.
References
- 1. Inhibiting MDM2 to promote apoptosis in ALL - ecancer [ecancer.org]
- 2. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitors induce apoptosis by suppressing MDM2 and enhancing p53, Bax, Puma and Noxa expression levels in imatinib‑resistant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-223 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-223 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4] In many human cancers, the tumor suppressor protein p53 is wild-type but its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[5] By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[1][4] High-throughput screening (HTS) plays a crucial role in identifying and characterizing such inhibitors. This document provides detailed application notes and protocols for the use of this compound and similar compounds in HTS campaigns.
Mechanism of Action
This compound and its analogs are designed to mimic the key interactions of the p53 peptide that binds to a deep hydrophobic pocket on the MDM2 protein.[2] This binding prevents MDM2 from ubiquitinating p53, thereby leading to the accumulation of p53 in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[4]
Data Presentation
The following table summarizes typical quantitative data obtained for MDM2-p53 interaction inhibitors like this compound in various assays.
| Assay Type | Compound | Target | Metric | Value | Cell Line/System |
| Biochemical Assays | |||||
| Fluorescence Polarization | MI-219 | MDM2 | Kᵢ | 5 nM | Purified human MDM2 protein |
| Competitive ELISA | Compound X | MDM2 | IC₅₀ | 10 nM | Recombinant MDM2 and p53 peptide |
| Surface Plasmon Resonance | Compound Y | MDM2 | K₋ | 1.5 nM | Immobilized MDM2 protein |
| Cellular Assays | |||||
| Cell Viability (MTS/MTT) | MI-219 | MDM2 | GI₅₀ | 90 nM | SJSA-1 (osteosarcoma) |
| p53 Activation (Western Blot) | MI-219 | MDM2 | EC₅₀ | ~50 nM | LNCaP (prostate cancer) |
| Apoptosis (Caspase 3/7) | MI-219 | MDM2 | EC₅₀ | 150 nM | 22Rv1 (prostate cancer) |
| Gene Expression (qPCR) | MI-219 | MDM2 | - | >10-fold induction of p21 mRNA | SJSA-1 (osteosarcoma) |
Mandatory Visualizations
Signaling Pathway of MDM2-p53 Interaction and Inhibition by this compound
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow for this compound
Caption: A typical high-throughput screening workflow for identifying MDM2-p53 inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Biochemical Assay
Objective: To measure the direct binding affinity of this compound to the MDM2 protein by competing with a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53₁₇₋₂₉)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT
-
This compound compound series
-
384-well, low-volume, black microplates
-
Multimode plate reader with FP capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add:
-
5 µL of assay buffer (for blanks) or this compound dilution.
-
10 µL of a solution containing FAM-p53 peptide (final concentration ~2-5 nM) and MDM2 protein (final concentration determined by titration, typically in the low nM range) in assay buffer.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
Calculate the anisotropy values.
-
Plot the anisotropy values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
-
Cellular p53 Activation Assay (Western Blot)
Objective: To confirm that this compound can stabilize and activate p53 in a cellular context.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1, LNCaP).
-
Cell culture medium and supplements.
-
This compound compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 8-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities relative to the loading control.
-
Observe the dose-dependent accumulation of p53 and the upregulation of its target proteins, MDM2 and p21.
-
Cell Viability Assay (MTS/MTT)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines with wild-type p53 (e.g., SJSA-1) and mutated/deleted p53 (e.g., Saos-2) for selectivity assessment.
-
Cell culture medium.
-
This compound compound.
-
MTS or MTT reagent.
-
96-well clear or opaque-walled microplates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72-96 hours.
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Compare the GI₅₀ values between wild-type and mutant/deleted p53 cell lines to assess selectivity.
-
References
- 1. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for Evaluating Resistance Mechanisms to MI-223, a Putative MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-223 is a putative novel, potent, and orally bioavailable small-molecule inhibitor targeting the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. In cancer cells harboring wild-type TP53, MDM2 negatively regulates p53 by targeting it for proteasomal degradation. Inhibition of the MDM2-p53 interaction by this compound is designed to stabilize and activate p53, leading to the transcriptional upregulation of its target genes, which in turn can induce cell cycle arrest, apoptosis, and senescence in tumor cells.[1][2][3]
Despite the promise of this therapeutic strategy, the development of drug resistance remains a significant clinical challenge. Understanding the molecular mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of effective combination therapies and for identifying patient populations most likely to respond. These application notes provide a comprehensive suite of protocols to establish this compound resistant cell lines and to investigate the underlying mechanisms of resistance.
Putative Signaling Pathway of this compound Action
The primary mechanism of action for an MDM2 inhibitor like this compound is the reactivation of the p53 signaling pathway. The following diagram illustrates this proposed pathway.
General Experimental Workflow for Resistance Evaluation
The overall process for generating and characterizing this compound resistant cell lines is depicted below. This workflow provides a systematic approach to understanding the mechanisms of acquired resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[4][5][6]
Materials:
-
Parental cancer cell line with wild-type TP53 (e.g., HCT116, SJSA-1)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates (96-well and standard culture plates)
-
CO2 incubator
Procedure:
-
Determine the initial IC50 of this compound: a. Seed the parental cell line in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
Initiate continuous drug exposure: a. Culture the parental cells in the presence of this compound at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell proliferation).[6] b. Maintain the cells in this concentration, passaging as needed, until the cell growth rate recovers.
-
Dose escalation: a. Once the cells are stably proliferating at the current drug concentration, increase the this compound concentration by 25-50%.[6] b. Repeat this dose escalation process, allowing the cells to adapt at each new concentration. This process can take several months.[5]
-
Establishment of the resistant cell line: a. After achieving a significantly higher tolerance to this compound (e.g., >10-fold increase in IC50 compared to parental cells), isolate and expand a stable population. b. Periodically re-evaluate the IC50 to confirm the resistant phenotype. c. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line) to prevent the loss of resistance.[4] d. Cryopreserve aliquots of the resistant cells at various passages.
Protocol 2: Phenotypic Characterization of this compound Resistant Cells
This protocol details assays to compare the phenotypic responses of parental and this compound resistant cells to the drug.
2.1 Cell Viability Assay
-
Objective: To quantify the degree of resistance.
-
Procedure: Perform a cell viability assay as described in Protocol 1, Step 1, for both parental and resistant cell lines.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| Resistant | [Insert Value] | [IC50 Resistant] / [IC50 Parental] |
2.2 Apoptosis Assay
-
Objective: To determine if resistant cells have a diminished apoptotic response to this compound.
-
Procedure:
-
Treat both parental and resistant cells with this compound at various concentrations (e.g., 1x and 5x the parental IC50) for 24-48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
-
Data Presentation:
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) |
| Parental | Vehicle (DMSO) | [Insert Value] |
| This compound (1x IC50) | [Insert Value] | |
| This compound (5x IC50) | [Insert Value] | |
| Resistant | Vehicle (DMSO) | [Insert Value] |
| This compound (1x IC50) | [Insert Value] | |
| This compound (5x IC50) | [Insert Value] |
2.3 Cell Cycle Analysis
-
Objective: To assess if this compound-induced cell cycle arrest is abrogated in resistant cells.
-
Procedure:
-
Treat parental and resistant cells with this compound as in the apoptosis assay.
-
Fix the cells in ethanol and stain the DNA with PI.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
-
Data Presentation:
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Parental | Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1x IC50) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Resistant | Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1x IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Protocol 3: Investigation of Molecular Resistance Mechanisms
This section provides protocols to investigate the common molecular mechanisms of resistance to MDM2 inhibitors.[7][8][9]
3.1 Analysis of p53 Pathway Activation by Western Blot
-
Objective: To determine if the p53 pathway activation is impaired in resistant cells following this compound treatment.
-
Procedure:
-
Treat parental and resistant cells with this compound (e.g., at the parental IC50) for 6-24 hours.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software.
-
-
Data Presentation:
| Cell Line | Treatment | p53 Level (Fold Change) | p21 Level (Fold Change) | MDM2 Level (Fold Change) |
| Parental | Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | |
| Resistant | Vehicle (DMSO) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
3.2 TP53 Gene Sequencing
-
Objective: To identify acquired mutations in the TP53 gene in resistant cells, a common mechanism of resistance to MDM2 inhibitors.[8][9]
-
Procedure:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding exons of the TP53 gene using PCR.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
Compare the sequences to the reference TP53 sequence to identify any mutations.
-
3.3 Analysis of MDM4 Gene Amplification and Expression
-
Objective: To investigate if overexpression of MDM4, a homolog of MDM2 that can also inhibit p53, contributes to resistance.[8][10]
-
Procedure for Gene Amplification (qPCR):
-
Isolate genomic DNA from parental and resistant cells.
-
Perform quantitative PCR (qPCR) using primers for the MDM4 gene and a reference gene (e.g., RNase P).
-
Calculate the relative copy number of MDM4 in resistant cells compared to parental cells.
-
-
Procedure for Gene Expression (qRT-PCR):
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR with primers for MDM4 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of MDM4 mRNA using the 2-ΔΔCt method.
-
-
Data Presentation:
| Cell Line | MDM4 Relative Gene Copy Number | MDM4 Relative mRNA Expression (Fold Change) |
| Parental | 1.0 | 1.0 |
| Resistant | [Insert Value] | [Insert Value] |
3.4 Analysis of ABC Transporter Expression
-
Objective: To determine if increased drug efflux through ATP-binding cassette (ABC) transporters contributes to resistance.
-
Procedure (qRT-PCR):
-
Data Presentation:
| Gene | Relative mRNA Expression in Resistant vs. Parental Cells (Fold Change) |
| ABCB1 | [Insert Value] |
| ABCC1 | [Insert Value] |
| ABCG2 | [Insert Value] |
Logical Relationships in this compound Resistance
The potential mechanisms of resistance to this compound are interconnected. The following diagram illustrates the logical flow from drug action to the emergence of different resistance mechanisms.
References
- 1. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. New Insights into Chemoresistance Mediated by Mdm2 Inhibitors: The Benefits of Targeted Therapy over Common Cytostatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
- 12. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MI-223 solubility issues and solutions
Welcome to the technical support center for MI-223. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein.[1][2][3][4] It binds to the BH1 domain of Mcl-1 with a high affinity (Kd = 160 nM), preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1][2][3][4] This inhibition of Mcl-1's function leads to the induction of apoptosis in cancer cells that are dependent on Mcl-1 for survival. Additionally, this compound has been shown to block Mcl-1-stimulated homologous recombination (HR) DNA repair, which can sensitize cancer cells to DNA damaging agents.
Q2: I am observing precipitation after adding my this compound stock solution to aqueous media. What could be the cause?
A2: Precipitation of small molecules like this compound upon dilution of a concentrated organic stock (e.g., in DMSO) into an aqueous buffer or cell culture medium is a common issue. This phenomenon, often referred to as "salting out," occurs because the compound's solubility is significantly lower in the final aqueous environment compared to the initial organic solvent. The final concentration of the organic solvent in the aqueous medium may not be sufficient to keep the compound dissolved.
Q3: What are the recommended solvents for dissolving this compound?
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture well after adding the this compound stock solution.
-
Inconsistent or lower-than-expected biological activity in your assay.
Possible Causes:
-
The final concentration of this compound exceeds its solubility limit in the cell culture medium.
-
The final percentage of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
Interaction with components in the cell culture medium, such as proteins or salts, leading to precipitation.[5][6][7]
Solutions:
-
Reduce Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the risk of precipitation.
-
Optimize Solvent Concentration: While high concentrations of DMSO can be toxic to cells, ensure the final DMSO concentration is sufficient to aid solubility. It is generally recommended to keep the final DMSO concentration at or below 0.5%.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution in your cell culture medium. This can sometimes help to avoid rapid precipitation.
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Sonication: Briefly sonicating the final solution might help to redissolve small precipitates, but this may not provide a long-term stable solution.
Issue 2: Inconsistent Results in In Vivo Studies
Symptoms:
-
High variability in efficacy or pharmacokinetic parameters between animals.
-
Lower than expected in vivo activity based on in vitro data.
Possible Causes:
-
Poor bioavailability due to precipitation of this compound at the injection site.
-
Instability of the formulation.
-
Inappropriate vehicle for the chosen route of administration.
Solutions:
-
Formulation Development: For in vivo applications, a simple solution in a single solvent is often insufficient. Consider using a formulation that includes co-solvents, surfactants, or complexing agents to improve solubility and stability.
-
Vehicle Selection: The choice of vehicle is critical. Common vehicles for preclinical in vivo studies include:
-
Aqueous solutions with co-solvents like PEG300, PEG400, or ethanol.
-
Lipid-based formulations.
-
Suspensions for oral administration.
-
-
pH Adjustment: The pH of the formulation can significantly impact the solubility of ionizable compounds. Adjusting the pH of the vehicle may improve the solubility of this compound.
-
Pre-formulation Solubility Screening: Before beginning animal studies, perform a small-scale solubility screen of this compound in various pharmaceutically acceptable vehicles to identify a suitable formulation.
Data Presentation
Table 1: Solubility of a Structurally Related Mcl-1 Inhibitor (Compound 26)
| Solvent/Buffer System | pH | Solubility (mg/mL) |
| Aqueous Buffer | 7.8 | 15 |
Note: This data is for a different Mcl-1 inhibitor and should be used as a general reference only. Specific solubility data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 419.87 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 419.87 g/mol * (1000 mg / 1 g) = 4.1987 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of media).
-
Gently mix the solution by pipetting up and down.
-
Immediately add the diluted this compound solution to your cell culture plates.
-
Ensure the final DMSO concentration in the wells is non-toxic to your cells (typically ≤ 0.5%).
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified Mcl-1 signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MI-Series MDM2 Inhibitor Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the concentration of MI-series MDM2 inhibitors, such as MI-773 (SAR405838), for cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MI-series compounds like MI-773?
A1: MI-773 and related compounds are potent and selective small-molecule inhibitors of the Mouse Double Minute 2 (MDM2)-p53 interaction. In cancer cells with wild-type (WT) p53, the p53 tumor suppressor protein is often inactivated by binding to MDM2, which targets p53 for degradation. By blocking this interaction, MI-773 stabilizes and activates p53, leading to cell cycle arrest, apoptosis, and potent inhibition of tumor cell growth.[1][2]
Q2: Why is the p53 status of my cell line critical for experiments with MI-773?
A2: The efficacy of MI-773 is highly dependent on the presence of functional, wild-type p53. The inhibitor works by reactivating the p53 pathway.[1] Therefore, cell lines with mutated or deleted p53 will likely show significantly lower sensitivity to the compound. It is crucial to verify the p53 status of your cell lines before starting an experiment.
Q3: What is a typical starting concentration range for MI-773 in a cell viability assay?
A3: For a preliminary range-finding experiment, it is advisable to use a broad range of concentrations, such as 1 nM to 100 µM, with 10-fold serial dilutions.[2] Based on published data, the half-maximal inhibitory concentration (IC50) for sensitive (p53-WT) cell lines often falls within the nanomolar to low micromolar range.[2][3]
Q4: How long should I incubate my cells with the compound?
A4: Incubation times of 24, 48, or 72 hours are commonly used for cell viability assays.[1][4] A time-course experiment is recommended to determine the optimal duration for your specific cell line and experimental goals, as the effects of the inhibitor can be time-dependent.[5]
Q5: The compound I am using is "MI-223". Is this correct?
A5: It is highly probable that "this compound" is a typographical error. The MI-series of MDM2 inhibitors includes well-documented compounds like MI-63, MI-219, and MI-773 (also known as SAR405838). Please verify the specific compound you are working with. This guide focuses on MI-773 as a representative of this class of inhibitors.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the multi-well plate, or improper mixing of the compound.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently but thoroughly.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
Ensure the compound is fully dissolved in the solvent and well-mixed into the culture medium before adding it to the cells.
-
Issue 2: No significant decrease in cell viability, even at high concentrations.
-
Possible Cause: The cell line may have a mutated or deleted p53 gene, rendering it resistant to MDM2 inhibitors.[3] Alternatively, the compound may have degraded.
-
Troubleshooting Steps:
-
Confirm the p53 status of your cell line using sequencing or by checking a reliable cell line database.
-
Include a positive control cell line known to be sensitive to MDM2 inhibitors (e.g., SJSA-1).[2]
-
Prepare fresh dilutions of the compound from a stock solution that has been stored correctly.
-
Issue 3: Vehicle control (e.g., DMSO) shows significant cytotoxicity.
-
Possible Cause: The concentration of the solvent is too high.
-
Troubleshooting Steps:
-
Typically, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.
-
Run a vehicle control titration to determine the maximum concentration of the solvent that does not affect the viability of your specific cell line.
-
Issue 4: Inconsistent IC50 values across different experiments.
-
Possible Cause: Variations in cell health, passage number, or incubation times.
-
Troubleshooting Steps:
-
Use cells that are in the logarithmic growth phase and have a consistent passage number.
-
Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition.
-
Ensure that all reagents are prepared freshly and consistently for each experiment.
-
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of SAR405838 (MI-773) in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.092 |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 0.089 |
| LNCaP | Prostate Cancer | Wild-Type | 0.27 |
| HCT-116 | Colon Cancer | Wild-Type | 0.20 |
| SAOS-2 | Osteosarcoma | Deleted | >10 |
| PC-3 | Prostate Cancer | Deleted | >10 |
| SW620 | Colon Cancer | Mutated | >10 |
| HCT-116 (p53-/-) | Colon Cancer | Knockout | >20 |
Data sourced from Selleck Chemicals product information.[3]
Table 2: Comparison of IC50 Values for Different MDM2 Inhibitors in Wild-Type p53 Cancer Cell Lines
| Cell Line | Cancer Type | SAR405838 (MI-773) IC50 (µM) | Nutlin-3a IC50 (µM) | MI-219 IC50 (µM) |
| SJSA-1 | Osteosarcoma | 0.09 | 0.44 | 0.47 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.09 | 0.77 | 0.44 |
| LNCaP | Prostate Cancer | 0.27 | 2.5 | 1.1 |
| HCT-116 | Colon Cancer | 0.20 | 1.1 | 1.0 |
Data adapted from Wang et al., 2014.[2]
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a standard procedure for determining cell viability after treatment with an MI-series inhibitor.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the MI-series inhibitor in culture medium from a concentrated stock solution (typically in DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
MDM2-p53 Signaling Pathway
References
- 1. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MI-223 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MI-223, a potent Mcl-1 inhibitor. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule regulator of Myeloid Cell Leukemia 1 (Mcl-1). It functions by binding to the BH1 domain of Mcl-1 with a dissociation constant (Kd) of approximately 160 nM.[1] This interaction inhibits the role of Mcl-1 in promoting homologous recombination (HR), a critical DNA repair pathway. By blocking this function, this compound sensitizes cancer cells to agents that cause DNA replication stress.[1]
Q2: I am not observing the expected synergistic effect between this compound and my DNA-damaging agent. What are the possible reasons?
Several factors could contribute to a lack of synergy:
-
Cell Line Dependency: The synergistic effect is highly dependent on the cancer cell line's reliance on Mcl-1 for survival and DNA repair. Cells that do not overexpress Mcl-1 or have alternative DNA repair mechanisms may not show a strong synergistic response.
-
Drug Concentration and Scheduling: The concentrations of both this compound and the DNA-damaging agent, as well as the timing of their administration (pre-treatment vs. co-treatment), are critical. An optimal concentration range and schedule must be determined empirically for each cell line.
-
Off-Target Effects: Although specific off-target data for this compound is limited, off-target effects of either compound could interfere with the expected synergistic interaction.
-
Mcl-1 Protein Stability: Some Mcl-1 inhibitors have been shown to paradoxically increase the stability of the Mcl-1 protein, which could counteract the intended inhibitory effect.[2][3]
Q3: My cells are showing significant toxicity with this compound alone, even at low concentrations. Is this expected?
While this compound's primary role is to sensitize cells to other agents, some Mcl-1 dependent cancer cells may undergo apoptosis upon single-agent treatment. However, unexpected toxicity, especially in cell lines not known to be highly Mcl-1 dependent, could indicate off-target effects. Mcl-1 is a member of the Bcl-2 family of anti-apoptotic proteins, and inhibitors can sometimes show cross-reactivity with other family members like Bcl-2 or Bcl-xL, leading to broader apoptotic induction.[4] Additionally, some Mcl-1 inhibitors have been associated with cardiotoxicity, a potential off-target concern.[5]
Q4: How can I assess the selectivity of this compound in my experimental system?
Given the limited public data on this compound's selectivity, it is recommended to perform in-house selectivity profiling. This can be done by:
-
Testing against other Bcl-2 family members: Evaluate the binding affinity or inhibitory activity of this compound against other key anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Kinase screening: A broad panel kinase screen can identify any off-target kinase inhibition, which is a common source of off-target effects for small molecule inhibitors.[1]
-
Using control compounds: Compare the phenotype induced by this compound with that of other well-characterized Mcl-1 inhibitors with known selectivity profiles.
Data on Mcl-1 Inhibitor Selectivity
The following table provides data on the binding affinities of various Mcl-1 inhibitors to different Bcl-2 family members. Data for this compound is limited, highlighting the need for empirical validation.
| Inhibitor | Mcl-1 (Ki or Kd, nM) | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Reference |
| This compound | ~160 (Kd) | Not Reported | Not Reported | [1] |
| S63845 | <0.5 | >10,000 | >10,000 | |
| AZD5991 | 0.08 (Ki) | >10,000 | >10,000 | |
| AMG-176 | 0.06 (Kd) | >10,000 | >10,000 |
Signaling and Experimental Workflow Diagrams
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Key Experimental Protocols
RAD51 Foci Formation Assay to Confirm Inhibition of Homologous Recombination
This assay visualizes the formation of RAD51 foci at sites of DNA damage, which is a key step in homologous recombination. Inhibition of Mcl-1 by this compound is expected to reduce the number of these foci.
Materials:
-
Cells of interest
-
This compound
-
DNA-damaging agent (e.g., Hydroxyurea, Olaparib)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscopy imaging system
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat cells with a range of this compound concentrations for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: Add the DNA-damaging agent to the media and incubate for the desired duration (e.g., 1-2 hours).
-
Recovery: Wash out the DNA-damaging agent and replace with fresh media containing this compound. Allow cells to recover for a period to permit foci formation (e.g., 4-8 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 50-100 cells per condition. A significant reduction in the number of foci in this compound treated cells compared to the control indicates on-target activity.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the induction of cell death by this compound, alone or in combination.
Materials:
-
Cells of interest
-
This compound and/or other treatment compounds
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or in plates with the desired concentrations of this compound and/or a synergistic agent for the desired time.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and collect both the detached and adherent cells.
-
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells in treated samples compared to controls indicates induction of apoptosis.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crowdsourced mapping of unexplored target space of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Doxorubicin Myocardial Injury: Inflammatory, Oxidative Stress, and Apoptotic Role of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MI-223 Bioavailability in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of MI-223, a novel menin-MLL inhibitor, in animal studies. The guidance is synthesized from studies on closely related analogs, such as MI-463 and MI-503, offering a strong predictive framework for addressing challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability important?
A1: this compound is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, a critical driver in certain types of acute leukemia.[1][2] Oral bioavailability is crucial for developing a patient-friendly, chronic therapy that can be administered outside of a clinical setting, improving patient compliance and quality of life.[3]
Q2: What are the known bioavailability characteristics of similar menin-MLL inhibitors?
A2: Studies on close analogs of this compound, such as MI-463 and MI-503, have shown promising oral bioavailability in mouse models. For instance, MI-463 demonstrated approximately 45% oral bioavailability, while MI-503 showed an even higher bioavailability at around 75%.[4] These compounds serve as benchmarks for what may be achievable with this compound.
Q3: What are the primary challenges affecting the oral bioavailability of small molecule inhibitors like this compound?
A3: The primary challenges for oral bioavailability of small molecules in the same class as this compound typically include poor aqueous solubility, limited permeability across the intestinal membrane, and susceptibility to first-pass metabolism in the gut wall and liver.[3][5] For many modern drug candidates, these factors can lead to low and variable exposure, hindering therapeutic efficacy.[5]
Q4: What formulation strategies can be employed to improve the bioavailability of this compound?
A4: A variety of formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and enhance absorption through lymphatic transport, potentially bypassing first-pass metabolism.[5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can stabilize it in a higher-energy, amorphous form, which improves dissolution rates.[5][7]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to faster dissolution.[6]
-
Use of Permeation Enhancers: These agents can transiently alter the intestinal epithelium to allow for better drug absorption.[3][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animal subjects. | Poor aqueous solubility leading to inconsistent dissolution; variability in food intake affecting absorption. | 1. Develop a more robust formulation, such as a lipid-based system or an amorphous solid dispersion, to improve solubility.[5][7] 2. Standardize feeding protocols for animal studies. Ensure consistent fasting periods before dosing. |
| Low Cmax and AUC after oral administration compared to IV. | Incomplete absorption due to poor permeability; significant first-pass metabolism. | 1. Conduct in vitro permeability assays (e.g., Caco-2) to assess intestinal permeability. 2. Consider formulation with absorption enhancers.[3] 3. Perform in vitro metabolism studies using liver microsomes to quantify the extent of first-pass metabolism.[8] |
| Precipitation of the compound in the gastrointestinal tract. | The compound is dissolving but then crashing out of solution due to pH changes or dilution in the GI tract. | 1. Incorporate precipitation inhibitors into the formulation (e.g., polymers like HPMC). 2. Utilize amorphous solid dispersions, which are designed to maintain a supersaturated state of the drug.[5] |
| No detectable plasma concentration after oral dosing. | Severe absorption issues; rapid metabolism; analytical method not sensitive enough. | 1. Confirm the sensitivity and accuracy of the bioanalytical method (e.g., LC-MS/MS). 2. Administer a higher oral dose to determine if exposure becomes detectable. 3. Re-evaluate the physicochemical properties of this compound to identify fundamental barriers to absorption. |
Experimental Protocols & Data
Pharmacokinetic Study Protocol in Mice
A representative experimental workflow for assessing the oral bioavailability of a menin-MLL inhibitor like this compound is outlined below.
Caption: Workflow for a typical oral bioavailability study in mice.
Quantitative Data for Menin-MLL Inhibitors
The following table summarizes the pharmacokinetic parameters for the menin-MLL inhibitors MI-463 and MI-503, which can be used as a reference for setting experimental goals for this compound.
| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (F%) | Animal Model |
| MI-463 | IV | 10 | - | - | ~2.5 | - | Mouse |
| PO | 50 | ~1.5 | ~1.0 | ~5.6 | ~45%[4] | Mouse | |
| MI-503 | IV | 10 | - | - | ~3.0 | - | Mouse |
| PO | 50 | ~2.8 | ~0.5 | ~11.2 | ~75%[4] | Mouse |
Data estimated from published graphs in Borkin et al., Cancer Cell, 2015.
Signaling Pathway and Mechanism of Action
Understanding the mechanism of action is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects. This compound, as a menin-MLL inhibitor, disrupts the protein-protein interaction that is essential for the leukemogenic activity of MLL fusion proteins.
Caption: Mechanism of this compound in blocking the Menin-MLL interaction.
By providing this comprehensive guide, we aim to equip researchers with the necessary tools and information to overcome common hurdles in the preclinical development of this compound and similar compounds, ultimately accelerating the path toward clinical translation.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing MI-223 Toxicity In Vivo
Disclaimer: Publicly available in vivo toxicity data specifically for MI-223 is limited. The following guidance is based on preclinical data for closely related structural analogs, such as MI-219, and general strategies for minimizing toxicity of p53-MDM2 inhibitors.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo use of this compound, a spirooxindole-based p53-MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2. By blocking this interaction, this compound is expected to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.
Q2: What are the anticipated sources of in vivo toxicity for this compound?
The primary source of toxicity for this compound and other p53-MDM2 inhibitors is likely "on-target" toxicity. This occurs because the reactivation of p53 can affect normal, healthy tissues, particularly those with high cell turnover. The most commonly observed on-target toxicities for this class of inhibitors are hematological (affecting blood cells) and gastrointestinal.
Q3: What are the typical dose-limiting toxicities (DLTs) observed with p53-MDM2 inhibitors?
Clinical and preclinical studies of p53-MDM2 inhibitors have most frequently reported the following DLTs:
-
Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1]
-
Gastrointestinal: Nausea, vomiting, and diarrhea.[1]
Q4: Is there any preclinical toxicity data on compounds structurally related to this compound?
Yes, preclinical studies on MI-219, a potent and orally active spirooxindole p53-MDM2 inhibitor and a close analog of this compound, have shown that it is well-tolerated in several animal models. In mice, rats, and dogs, MI-219 did not cause significant weight loss or other observable signs of toxicity, even with repeated dosing.[2] While MI-219 activates p53 in normal tissues, it does so with minimal p53 accumulation and is not toxic to the animals.[3][4] Another optimized analog, SAR405838, has also been shown to be well-tolerated at effective doses.
Troubleshooting Guide: In Vivo Toxicity
| Issue | Potential Cause | Recommended Solution |
| Significant body weight loss (>15-20%) or signs of distress in animals. | On-target toxicity in the gastrointestinal tract or other sensitive tissues due to high dosage. | 1. Dose Reduction: Lower the administered dose of this compound. 2. Intermittent Dosing: Implement a dosing schedule with breaks (e.g., daily for 3-5 days followed by a rest period) to allow for the recovery of normal tissues, particularly the bone marrow.[5][6] |
| Low platelet or neutrophil counts in blood analysis. | On-target myelosuppression, a known class effect of p53-MDM2 inhibitors. | 1. Implement Intermittent Dosing: This is a key strategy to manage hematological toxicity by allowing the hematopoietic system to recover.[5][6] 2. Monitor Blood Counts Regularly: Conduct complete blood counts (CBCs) to track the kinetics of platelet and neutrophil changes and adjust the dosing schedule accordingly. |
| Poor solubility of this compound leading to inconsistent exposure and potential vehicle-related toxicity. | Spirooxindole compounds can have low aqueous solubility. | 1. Formulation Optimization: Test various biocompatible vehicle formulations to improve solubility and bioavailability. Common strategies include using co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or creating amorphous solid dispersions. 2. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity. |
| Lack of tumor efficacy at well-tolerated doses. | Sub-optimal drug exposure at the tumor site or resistance mechanisms. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure the concentration of this compound in plasma and tumor tissue to ensure adequate exposure. Analyze tumor biopsies for biomarkers of p53 activation (e.g., increased p21 expression) to confirm target engagement. 2. Combination Therapy: Consider combining a well-tolerated dose of this compound with other anti-cancer agents to enhance efficacy. |
Quantitative Data Summary
The following table summarizes preclinical data for MI-219, a close analog of this compound.
| Parameter | MI-219 | Reference |
| Binding Affinity (Ki) to MDM2 | 5 nM | [2][3] |
| Selectivity over MDMX | >10,000-fold | [3] |
| In Vitro IC50 (wild-type p53 cancer cells) | 0.2 - 1 µM | [2] |
| Oral Bioavailability (Rats) | 65% | [2] |
| In Vivo Efficacy | >90% tumor growth inhibition in SJSA-1 and LNCaP xenograft models | [2] |
| Observed In Vivo Toxicity | No significant weight loss or other signs of toxicity in mice, rats, and dogs | [2] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study for this compound
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., nude mice).
-
Dose Escalation:
-
Divide animals into cohorts (n=3-5 per group).
-
Start with a low dose, estimated from in vitro efficacy data.
-
Administer escalating doses of this compound to subsequent cohorts.
-
-
Dosing Schedule: Administer this compound daily via the intended route (e.g., oral gavage) for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, fur, activity).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
-
Endpoint Definition: The MTD is the highest dose that does not result in >20% body weight loss, significant mortality, or severe clinical signs of toxicity.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs for histopathological analysis to identify any microscopic tissue damage.
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
MI-223 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of MI-223. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.
Q2: How is this compound shipped, and is it stable upon arrival?
A2: this compound is typically shipped at ambient temperature as a non-hazardous chemical. The compound is stable for a few weeks under ordinary shipping conditions, including time spent in customs.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Due to the lack of specific public data on the long-term stability of this compound in solution, it is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
A4: There is currently no publicly available data on the stability of this compound in aqueous buffers or cell culture media. As with many small molecules, stability in aqueous solutions can be limited and pH-dependent. It is highly recommended to prepare fresh dilutions in your aqueous buffer or media immediately before use.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies for this compound are not publicly available, it is a general best practice to protect all research compounds from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | Compound degradation due to improper storage. | Ensure solid this compound is stored at the correct temperature and protected from light and moisture. Prepare fresh stock solutions from solid compound. |
| Instability of working solutions. | Prepare fresh dilutions of this compound in your experimental buffer or media immediately prior to each experiment. Avoid storing dilute aqueous solutions. | |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | If precipitation occurs, consider adjusting the final concentration of the organic solvent (e.g., DMSO) in your assay, ensuring it is compatible with your experimental system. Perform a solubility test in your specific buffer. |
| Variability between experiments | Inconsistent preparation of this compound solutions. | Standardize the protocol for preparing and handling this compound solutions across all experiments. Use calibrated equipment for weighing and dispensing. |
Summary of Storage Conditions
| Form | Storage Duration | Temperature | Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark | |
| Stock Solution (in DMSO) | Long-term | -80°C | Aliquoted, protected from light |
| Working Dilutions (Aqueous) | Immediate Use | N/A | Prepare fresh before each experiment |
Experimental Protocols
As specific, validated stability-indicating assays for this compound are not publicly available, a general workflow for assessing the stability of a research compound is provided below. This can be adapted for this compound in your specific experimental context.
General Workflow for Assessing Compound Stability in Solution
Signaling Pathway Context: this compound as an Mcl-1 Inhibitor
This compound is an inhibitor of the anti-apoptotic protein Mcl-1. Maintaining the stability of this compound is critical for accurately probing its effects on Mcl-1-regulated pathways, such as apoptosis.
Navigating In Vivo Studies with MDM2 Inhibitors: A Technical Support Guide for MI-77301 (SAR405838)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the in vivo delivery methods of the potent and selective MDM2 inhibitor, MI-77301. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MI-77301?
A1: MI-77301 is a small-molecule inhibitor that targets the interaction between MDM2 and the tumor suppressor protein p53.[1][2][3] By binding to the p53-binding pocket on MDM2, MI-77301 prevents MDM2 from targeting p53 for degradation. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[1][4]
Q2: What are the recommended routes of administration for MI-77301 in in vivo studies?
A2: MI-77301 has been shown to be orally bioavailable and is effective when administered orally in preclinical animal models.[4][5] Intravenous (IV) administration is also a viable option, particularly for pharmacokinetic studies or when rapid achievement of therapeutic concentrations is desired. The choice of administration route will depend on the specific experimental design and objectives.
Q3: How should MI-77301 be formulated for oral and intravenous administration?
A3: Proper formulation is critical for ensuring the solubility, stability, and bioavailability of MI-77301. For oral administration, a common approach is to formulate the compound as a suspension in a vehicle such as 0.5% methylcellulose or a mixture of polyethylene glycol (e.g., PEG400) and water. For intravenous administration, MI-77301 should be dissolved in a vehicle suitable for injection, such as a solution containing a solubilizing agent like polysorbate 80 (Tween 80) in saline. It is crucial to perform solubility and stability tests of the formulation before in vivo use.
Q4: What is a typical dose range for MI-77301 in mouse xenograft models?
A4: The optimal dose of MI-77301 can vary depending on the tumor model and treatment schedule. Published studies have reported effective oral doses ranging from 25 mg/kg to 100 mg/kg, administered daily or on a cyclical schedule.[4][5] It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model.
Q5: What are the expected pharmacokinetic properties of MI-77301?
A5: MI-77301 exhibits favorable pharmacokinetic properties, including good oral bioavailability.[3] Following oral administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. The half-life may vary between species. Detailed pharmacokinetic parameters from a study in rats are summarized in the table below.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of an Oral Dose of a related MDM2 Inhibitor (MI-888) in Rats.
| Parameter | Value |
| Dose (mg/kg) | 25 |
| Route | Oral |
| Cmax (µg/L) | 1726 ± 100 |
| AUC (0→t) (µg/L*h) | 14874 ± 2491 |
| T1/2 (h) | 3.2 ± 0.5 |
| Data derived from a study on MI-888, a potent MDM2 inhibitor from the same class as MI-77301.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor tumor growth inhibition | - Suboptimal dose- Inadequate drug exposure due to poor formulation or bioavailability- p53 mutation in the tumor model- Development of resistance | - Perform a dose-response study to find the optimal dose.- Re-evaluate the formulation for solubility and stability. Consider alternative vehicles or administration routes.- Confirm the wild-type p53 status of your cancer cell line.- Investigate potential resistance mechanisms, such as upregulation of MDMX. |
| Toxicity or adverse effects in animals (e.g., weight loss) | - Dose is too high (exceeds MTD)- Vehicle toxicity- Off-target effects | - Reduce the dose or modify the treatment schedule.- Include a vehicle-only control group to assess vehicle-related toxicity.- Monitor animals closely for clinical signs of toxicity. Consider hematological and clinical chemistry analysis. |
| Variability in tumor response between animals | - Inconsistent dosing volume or technique- Heterogeneity of the tumor xenografts- Differences in individual animal metabolism | - Ensure accurate and consistent administration of the compound.- Start treatment when tumors have reached a uniform size.- Increase the number of animals per group to improve statistical power. |
| Precipitation of the compound in the formulation | - Poor solubility of MI-77301 in the chosen vehicle- Instability of the formulation over time | - Test the solubility of MI-77301 in various pharmaceutically acceptable vehicles.- Prepare fresh formulations before each administration.- Consider using co-solvents or other solubilizing agents. |
Experimental Protocols
Protocol 1: Oral Administration of MI-77301 in a Mouse Xenograft Model
-
Animal Model: Nude mice bearing subcutaneous human cancer xenografts (e.g., SJSA-1 osteosarcoma, which has wild-type p53).
-
Formulation Preparation:
-
Prepare a suspension of MI-77301 in a vehicle of 0.5% methylcellulose in sterile water.
-
The final concentration should be calculated based on the desired dose and an administration volume of 10 mL/kg body weight.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing:
-
Administer the MI-77301 suspension to mice via oral gavage once daily.
-
A typical dose to start with is 50 mg/kg.
-
Include a control group that receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for p53, p21, and MDM2).
-
Protocol 2: Pharmacokinetic Study of Orally Administered MI-77301 in Rats
-
Animals: Sprague Dawley rats.
-
Formulation and Dosing:
-
Prepare and administer a single oral dose of MI-77301 as described in Protocol 1. A typical dose for a PK study might be 25 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of MI-77301 using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.
-
Visualizations
Caption: MI-77301 inhibits MDM2, leading to p53 stabilization and activation.
Caption: A typical workflow for an in vivo xenograft study with MI-77301.
References
- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MI-223 Western Blot Analysis
Frequently Asked Questions (FAQs)
Q1: What is MI-223 and what is its expected effect in a Western blot experiment?
A1: this compound is presumed to be a small molecule inhibitor targeting the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. In a Western blot analysis, treatment of susceptible cancer cell lines (e.g., those with MLL rearrangements) with this compound is expected to lead to a downstream decrease in the protein expression of MLL target genes, such as HOXA9 and MEIS1.[1][2] Depending on the cellular context and experimental duration, changes in the levels of proteins involved in cell differentiation and apoptosis may also be observed.[1][2]
Q2: What are the primary target proteins I should be probing for after this compound treatment?
A2: The primary downstream targets to verify the efficacy of a Menin-MLL inhibitor like this compound are HOXA9 and MEIS1.[2] You may also investigate changes in the expression of Menin itself, as some inhibitors of the Menin-MLL interaction have been shown to induce Menin protein degradation.[3] Additionally, probing for markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) or differentiation can provide further insight into the cellular response.
Q3: What is a suitable positive and negative control for my this compound Western blot experiment?
A3:
-
Positive Control Cell Line: A human acute myeloid leukemia (AML) cell line with an MLL rearrangement, such as MOLM-13 or MV4-11, which are known to be sensitive to Menin-MLL inhibitors.[1][3]
-
Negative Control Cell Line: A cancer cell line that does not harbor an MLL rearrangement and is therefore expected to be insensitive to this compound.
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent on protein expression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in target protein levels (e.g., HOXA9, MEIS1) after this compound treatment. | Ineffective concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Insufficient incubation time. | Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider enriching your sample for the target protein via immunoprecipitation.[4] | |
| Poor primary antibody performance. | Ensure the primary antibody is validated for Western blotting and is specific for the target protein. Increase the primary antibody concentration or incubate overnight at 4°C.[5] | |
| Weak or no signal for all proteins. | Inefficient protein transfer. | Verify successful transfer by staining the membrane with Ponceau S after transfer.[4] Ensure no air bubbles were trapped between the gel and the membrane.[4] |
| Inactive secondary antibody or detection reagent. | Use a fresh secondary antibody and ensure it is appropriate for the primary antibody species. Confirm that the detection reagent has not expired and is prepared correctly.[5] | |
| Incorrect membrane type. | For most applications, nitrocellulose or PVDF membranes are suitable. For smaller proteins (<20 kDa), a membrane with a smaller pore size (0.2 µm) may be necessary.[6] | |
| High background or non-specific bands. | Primary or secondary antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[7] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[6] | |
| Inadequate washing. | Increase the number and duration of washes after antibody incubations.[8] | |
| Unexpected band sizes. | Protein degradation. | Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[6][7] |
| Post-translational modifications (e.g., phosphorylation, glycosylation). | Consult the literature for your protein of interest to see if it undergoes modifications that could alter its molecular weight. | |
| Protein dimerization or multimerization. | Ensure complete denaturation of your samples by adding fresh reducing agent (e.g., DTT, β-mercaptoethanol) to your loading buffer and boiling the samples before loading.[7] |
This compound Western Blot Protocol
This protocol provides a general framework for assessing the effect of this compound on target protein expression. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each experimental system.
1. Cell Culture and Treatment: a. Culture your chosen cell lines (e.g., MOLM-13) to approximately 80% confluency. b. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
2. Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant. e. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein ladder. d. Run the gel until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
5. Immunoblotting: a. Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-HOXA9, anti-MEIS1, anti-Menin, or a loading control like anti-β-actin) at the recommended dilution, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.
6. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Visualize the protein bands using a chemiluminescence detection system.
Hypothetical this compound Quantitative Data
The following table provides hypothetical, yet typical, parameters for using a Menin-MLL inhibitor in a Western blot experiment. These values should be optimized for your specific experimental conditions.
| Parameter | Value |
| Cell Line | MOLM-13 (MLL-AF9) |
| This compound Concentration Range | 100 nM - 5 µM |
| Incubation Time | 24 - 72 hours |
| Protein Load per Lane | 20 - 40 µg |
| Primary Antibody Dilution (e.g., anti-HOXA9) | 1:1000 |
| Secondary Antibody Dilution | 1:5000 |
Visualizations
Caption: Workflow for Western blot analysis of this compound effects.
Caption: Inhibition of the Menin-MLL interaction by this compound.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Validation & Comparative
A Comparative Guide to Menin-MLL Inhibitors: MI-503 and MI-463 in MLL-Rearranged Leukemia
A Note on the Nomenclatures: Initial searches for "MI-223" did not yield relevant results within the context of Menin-MLL inhibitors for MLL-rearranged leukemia. It is highly probable that this was a typographical error. This guide therefore presents a comparison between two well-documented and closely related Menin-MLL inhibitors, MI-503 and MI-463 , which are frequently studied in parallel for this indication.
Introduction to Menin-MLL Inhibition in MLL-Rearranged Leukemia
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies that are common in infants and are associated with a poor prognosis.[1][2] These leukemias are characterized by chromosomal translocations involving the KMT2A gene (also known as the MLL gene), which results in the production of oncogenic MLL fusion proteins.[1] The leukemogenic activity of these MLL fusion proteins is critically dependent on their interaction with the protein menin.[1][3] This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which drive leukemic transformation and cell proliferation.[4][5]
Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy for MLL-r leukemias.[3][6] By blocking this key protein-protein interaction, these inhibitors can displace the MLL fusion protein complex from chromatin, leading to the downregulation of its target genes, and ultimately inducing differentiation and apoptosis in leukemia cells.[4][7] This guide provides a comparative overview of two potent and orally bioavailable menin-MLL inhibitors, MI-503 and MI-463.
Mechanism of Action: Disrupting the Menin-MLL Interaction
Both MI-503 and MI-463 are small molecules designed to competitively bind to a pocket on the surface of menin that is recognized by the MLL protein. This binding event physically obstructs the interaction between menin and the MLL fusion protein. The disruption of this complex prevents the aberrant transcriptional program driven by the MLL oncoprotein, leading to a decrease in the expression of key downstream target genes like HOXA9 and MEIS1.[8] This ultimately results in the inhibition of leukemia cell proliferation, induction of apoptosis, and cellular differentiation.[8][9]
Comparative Performance Data
The following tables summarize the available preclinical data for MI-503 and MI-463, highlighting their in vitro and in vivo activities against MLL-rearranged leukemia.
Table 1: In Vitro Activity
| Parameter | MI-503 | MI-463 | Cell Lines/Conditions | Reference |
| Menin-MLL Interaction IC50 | 14.7 nM | 15.3 nM | Cell-free assay | [10] |
| GI50 (MLL-AF9 transformed murine BMCs) | 0.22 µM | 0.23 µM | 7-day treatment | [11] |
| GI50 (Human MLL leukemia cell lines) | 250 - 570 nM | Not explicitly stated, but showed pronounced activity | Panel of human MLL leukemia cell lines (e.g., MV4;11) | [8][12] |
Table 2: In Vivo Efficacy in Mouse Models
| Parameter | MI-503 | MI-463 | Mouse Model | Reference |
| Tumor Growth Inhibition | >80% reduction in tumor volume (at 60 mg/kg, i.p., once daily) | Strong inhibition (at 35 mg/kg, i.p., once daily) | MV4;11 human MLL leukemia xenograft | [8][13] |
| Survival Benefit | Increased median survival by ~45% | Increased median survival by ~70% | MLL-AF9 leukemia mouse model | [9][13] |
| Oral Bioavailability | ~75% | ~45% | In mice | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the replication and validation of the findings.
Cell Viability and Growth Inhibition (GI50) Assay
-
Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) or murine bone marrow cells transformed with an MLL oncogene are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and cytokines for murine cells).
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of MI-503, MI-463, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 7 to 10 days, as the effects of these inhibitors are time-dependent.[11][12]
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using trypan blue exclusion.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or intravenously injected with human MLL-rearranged leukemia cells (e.g., 5 x 106 MV4;11 cells).[14]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish to a palpable size (e.g., ~100 mm³).[14] Mice are then randomized into treatment and control groups.
-
Compound Administration: MI-503 or MI-463 is administered to the treatment groups, typically via intraperitoneal (i.p.) injection or oral gavage, at specified doses and schedules (e.g., once daily).[8][14] The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. For survival studies, mice are monitored until they meet euthanasia criteria, and survival curves are generated.
Gene Expression Analysis
-
Cell Treatment and RNA Extraction: Leukemia cells are treated with the inhibitors or vehicle for a specified duration. Total RNA is then extracted from the cells using a commercial kit.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): cDNA is synthesized from the extracted RNA. qPCR is then performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta-Ct method.
Summary and Conclusion
Both MI-503 and MI-463 are highly potent inhibitors of the menin-MLL interaction with demonstrated efficacy in preclinical models of MLL-rearranged leukemia.[8][13]
-
Potency: Both compounds exhibit low nanomolar IC50 values for inhibiting the menin-MLL interaction and sub-micromolar GI50 values against MLL-rearranged leukemia cells.[10][11][12]
-
In Vivo Efficacy: Both inhibitors significantly suppress tumor growth and extend survival in mouse models of MLL leukemia.[8][13] Notably, in one study, MI-463 showed a greater extension in median survival compared to MI-503, although MI-503 demonstrated more pronounced tumor regression in a xenograft model.[8][9][13]
-
Pharmacokinetics: MI-503 displays superior oral bioavailability (~75%) compared to MI-463 (~45%) in mice, which is a significant advantage for clinical development.[8]
-
Toxicity: Importantly, prolonged treatment with these compounds did not show significant toxicity in mice, suggesting a favorable therapeutic window.[12][13]
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The many facets of miR‐223 in cancer: Oncosuppressor, oncogenic driver, therapeutic target, and biomarker of response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 5. books.rsc.org [books.rsc.org]
- 6. MicroRNA-223 decreases cell proliferation, migration, invasion, and enhances cell apoptosis in childhood acute lymphoblastic leukemia via targeting Forkhead box O 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mir-223 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. miR-223 decreases cell proliferation and enhances cell apoptosis in acute myeloid leukemia via targeting FBXW7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Radium-223 and Standard Chemotherapy in Metastatic Castration-Resistant Prostate Cancer
For Immediate Release
This guide provides a detailed comparative analysis of Radium-223 (Xofigo®) and standard taxane-based chemotherapy, specifically Docetaxel and Cabazitaxel, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from pivotal clinical trials.
Executive Summary
Metastatic castration-resistant prostate cancer presents a significant clinical challenge. While standard chemotherapy with taxanes like Docetaxel and Cabazitaxel has been a cornerstone of treatment, the introduction of targeted alpha-therapy with Radium-223 has provided a novel approach for patients with bone-predominant disease. This guide elucidates the distinct and overlapping therapeutic landscapes of these agents, providing a framework for understanding their respective roles in the management of mCRPC.
Data Presentation: A Quantitative Comparison
The following tables summarize the key efficacy and safety data from the pivotal clinical trials for Radium-223, Docetaxel, and Cabazitaxel.
Table 1: Comparative Efficacy in Pivotal Clinical Trials
| Parameter | Radium-223 (ALSYMPCA Trial) | Docetaxel (TAX 327 Trial) | Cabazitaxel (TROPIC Trial) |
| Median Overall Survival (OS) | 14.9 months[1][2] | 18.9 months | 15.1 months[3] |
| OS Hazard Ratio (vs. Control) | 0.70[2][4] | 0.76 | 0.70[3] |
| Median Time to First Symptomatic Skeletal Event (SSE) | 15.6 months[1][5] | Not a primary endpoint | Not a primary endpoint |
| Prostate-Specific Antigen (PSA) Response (≥30% decline) | 16%[5] | 45% | 39.2% |
Table 2: Comparative Safety and Toxicity Profiles
| Adverse Event (Grade 3-4) | Radium-223 (ALSYMPCA Trial) | Docetaxel (TAX 327 Trial) | Cabazitaxel (TROPIC Trial) |
| Neutropenia | 3%[2] | 32% | 82% |
| Febrile Neutropenia | <1%[2] | 3% | 8%[3] |
| Anemia | 13%[2] | 9% | 11% |
| Thrombocytopenia | 6.5%[2] | 2% | 4% |
| Diarrhea | 1% | 2% | 6% |
| Bone Pain | 21%[2] | Not reported as Grade 3-4 | Not reported as Grade 3-4 |
Experimental Protocols
ALSYMPCA Trial (Radium-223)
The Alpharadin in Symptomatic Prostate Cancer Patients (ALSYMPCA) trial was a phase III, randomized, double-blind, placebo-controlled study.[1]
-
Patient Population: 921 patients with symptomatic mCRPC and at least two bone metastases, with no known visceral metastases.[1]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either six intravenous injections of Radium-223 (50 kBq/kg) every 4 weeks plus the best standard of care, or a matching placebo plus the best standard of care.[1]
-
Primary Endpoint: Overall survival.[1]
-
Secondary Endpoints: Time to first symptomatic skeletal event (SSE), time to total alkaline phosphatase (ALP) progression, and quality of life.[1]
TAX 327 Trial (Docetaxel)
The TAX 327 trial was a phase III, randomized, open-label study.
-
Patient Population: 1006 men with mCRPC.
-
Intervention: Patients were randomized to receive Docetaxel at 75 mg/m² every 3 weeks, Docetaxel at 30 mg/m² weekly for five of six weeks, or Mitoxantrone at 12 mg/m² every 3 weeks. All patients also received prednisone.
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Pain response, PSA response, and quality of life.
TROPIC Trial (Cabazitaxel)
The TROPIC trial was a phase III, randomized, open-label study.
-
Patient Population: 755 patients with mCRPC whose disease had progressed during or after Docetaxel treatment.
-
Intervention: Patients were randomized to receive Cabazitaxel at 25 mg/m² every 3 weeks plus prednisone, or Mitoxantrone at 12 mg/m² every 3 weeks plus prednisone.[3]
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, PSA response, and pain response.[3]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of Radium-223 in the bone microenvironment.
Caption: Mechanism of action of taxane-based chemotherapy.
Experimental Workflow
References
- 1. Radium-223 for Advanced Prostate Cancer - NCI [cancer.gov]
- 2. ALSYMPCA Trial: Updated Analysis of Survival With Radium-223 Treatment in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. Effect of radium-223 dichloride (Ra-223) on hospitalisation: An analysis from the phase 3 randomised Alpharadin in Symptomatic Prostate Cancer Patients (ALSYMPCA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with radium-223 in the treatment of patients with advanced castrate-resistant prostate cancer and symptomatic bone metastases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MALT1 Inhibitor MI-2: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is paramount. This guide provides a detailed comparison of the MALT1 inhibitor MI-2, clarifying its identity and presenting available data on its cross-reactivity with other protein targets. Recent research indicates that the compound of interest is MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), and not MI-223, which is a microRNA implicated in myocardial infarction.
MI-2 has emerged as a valuable tool compound for studying MALT1-dependent signaling pathways and as a potential therapeutic agent for certain types of lymphomas.[1][2] Its efficacy is attributed to its ability to covalently bind to the active site of MALT1, thereby blocking its proteolytic activity.[2] This guide summarizes the current knowledge on the selectivity of MI-2, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Cross-Reactivity Profile of MI-2
MI-2 has demonstrated notable selectivity for MALT1 over other structurally related proteases, particularly caspases.[3] However, a comprehensive screening against a broad panel of kinases and other proteases is not extensively documented in publicly available literature. The available data on its cross-reactivity is summarized below.
| Target | IC50 / % Inhibition | Assay Type | Reference |
| MALT1 | IC50 = 5.84 µM | Biochemical Assay | [4][5] |
| Caspase-3 | Little to no activity | Biochemical Assay | [3] |
| Caspase-8 | Little to no activity | Biochemical Assay | [3] |
| Caspase-9 | Little to no activity | Biochemical Assay | [3] |
| GPX4 | Direct covalent inhibitor | Cellular & Biochemical Assays | [3] |
It is crucial to note that a recent study has identified Glutathione Peroxidase 4 (GPX4) as a direct off-target of MI-2.[3] This interaction is significant as it suggests that some of the observed cellular effects of MI-2 may be independent of its MALT1 inhibitory activity.[3]
Comparative Analysis with other MALT1 Inhibitors
| Inhibitor | MALT1 IC50 | Mechanism of Action | Key Features |
| MI-2 | 5.84 µM | Irreversible | Selective for MALT1-dependent cell lines. [4][6] |
| Z-VRPR-FMK | Potent inhibitor | Irreversible peptide | Tool compound, limited cell permeability.[1] |
| Mepazine | Micromolar range | Reversible | Phenothiazine-based, potential off-target effects. |
| MLT-985 | 3.6 nM | Allosteric, Reversible | High potency and selectivity.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MI-2's activity and selectivity.
Biochemical MALT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MALT1 protease activity.
Protocol:
-
Reagents and Materials: Recombinant MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT), test compound (MI-2), and a positive control inhibitor (e.g., Z-VRPR-FMK).
-
Procedure: a. Prepare a serial dilution of the test compound in the assay buffer. b. In a 384-well plate, add the recombinant MALT1 enzyme to each well. c. Add the diluted test compound or vehicle control to the respective wells. d. Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells. f. Monitor the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths specific to the fluorophore).
-
Data Analysis: a. Calculate the initial reaction rates from the linear phase of the fluorescence signal progression. b. Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Cellular MALT1 Activity Assay (CYLD Cleavage)
Objective: To assess the ability of a compound to inhibit MALT1 protease activity within a cellular context by measuring the cleavage of a known MALT1 substrate, CYLD.
Protocol:
-
Cell Culture: Culture a MALT1-dependent cell line (e.g., HBL-1) in appropriate growth medium.
-
Treatment: a. Seed the cells in a multi-well plate and allow them to adhere or stabilize. b. Treat the cells with increasing concentrations of the test compound (MI-2) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors. b. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for CYLD, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for both full-length and cleaved CYLD. b. Normalize the band intensities to a loading control (e.g., β-actin or GAPDH). c. Calculate the ratio of cleaved to full-length CYLD for each treatment condition and compare it to the vehicle control to determine the extent of MALT1 inhibition.[7]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MI 2 (MALT1 inhibitor) | Other Proteases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MI-223 and Other Epigenetic Drugs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, epigenetic drugs are carving out a significant niche by targeting the very mechanisms that regulate gene expression. Among these, MI-223, a novel modulator of Myeloid Cell Leukemia 1 (Mcl-1), has emerged as a promising agent. This guide provides a comprehensive head-to-head comparison of this compound with other key epigenetic drugs and Mcl-1 inhibitors, supported by preclinical experimental data. Our objective is to offer a clear, data-driven resource for researchers and drug development professionals.
Introduction to this compound: A Novel Mcl-1 Modulator
This compound is a small molecule that regulates the anti-apoptotic protein Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) family.[1] Unlike traditional epigenetic drugs that directly modify DNA or histones, this compound targets a key player in the intrinsic apoptotic pathway, which is often dysregulated in cancer. Mcl-1 is frequently overexpressed in various malignancies, including lung cancer, contributing to tumor cell survival and resistance to therapy.[2][3] this compound binds to the BH1 domain of Mcl-1 with a dissociation constant (Kd) of 160 nM, thereby inhibiting its function.[1] A crucial aspect of this compound's mechanism is its ability to block Mcl-1-stimulated homologous recombination (HR) DNA repair, sensitizing cancer cells to agents that induce DNA replication stress.[1]
Comparative Analysis: this compound vs. Other Epigenetic and Mcl-1 Inhibitors
To provide a comprehensive overview, we compare this compound with other Mcl-1 inhibitors (S63845 and AMG-176) and established epigenetic drugs used in lung cancer research, namely the histone deacetylase (HDAC) inhibitor Vorinostat and the DNA methyltransferase (DNMT) inhibitor Azacitidine.
Quantitative Data Summary
The following table summarizes key preclinical data for this compound and its comparators, offering a quantitative basis for their evaluation.
| Drug | Target | Mechanism of Action | Binding Affinity (Kd/Ki) | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| This compound | Mcl-1 | Binds to BH1 domain, blocks Mcl-1-stimulated homologous recombination | Kd = 160 nM | Data not available in searched articles | Synergizes with hydroxyurea or olaparib in lung cancer models | [1] |
| S63845 | Mcl-1 | Binds to the BH3-binding groove of Mcl-1 | Binds with high affinity (nM range) | <100 nM in various hematological cancer cell lines | Potent anti-tumor activity as a single agent in multiple cancer models | [4][5][6] |
| AMG-176 | Mcl-1 | Selective and reversible Mcl-1 inhibitor | Data not available in searched articles | 30-45% cell death at 100-300 nM in primary CLL cells | Active in preclinical models of aggressive B-cell lymphomas | [7][8][9][10] |
| Vorinostat | HDACs (Class I and II) | Inhibits histone deacetylases, leading to histone hyperacetylation and gene expression changes | Data not available in searched articles | Dose-dependent growth inhibition in NSCLC cell lines (e.g., HOP62, H522, H23) | Modest single-agent activity; enhances cytotoxicity of other agents | [11][12][13] |
| Azacitidine | DNMTs | Inhibits DNA methyltransferases, leading to DNA hypomethylation and re-expression of silenced genes | Data not available in searched articles | Reduces cell viability and colony formation in NSCLC cell lines | Reduces tumor growth and metastasis in NSCLC xenograft models | [14][15][16][17][18] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Mcl-1 Signaling Pathway and Inhibition
Caption: Mcl-1 signaling pathway and points of inhibition.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining cell viability using MTT/MTS assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is a generalized procedure for assessing the effect of compounds on the viability of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, S63845, AMG-176, Vorinostat, Azacitidine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a dedicated stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[20]
-
Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[21]
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. If using MTS, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[19][20]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer compounds in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Lung cancer cells (e.g., A549, H460)
-
Matrigel
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest lung cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.[22][23]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[23][24]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]
-
Drug Administration: Administer the test compounds and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Tumor Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).[24]
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control group.[14]
Co-Immunoprecipitation (Co-IP)
This protocol describes the steps to investigate the interaction between Mcl-1 and its binding partners.
Materials:
-
Cells expressing the proteins of interest
-
Co-IP lysis buffer (e.g., containing non-ionic detergents like NP-40)
-
Antibody specific to the bait protein (e.g., anti-Mcl-1)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a gentle Co-IP lysis buffer to preserve protein-protein interactions.[25]
-
Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.[25]
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate to form antigen-antibody complexes.
-
Complex Capture: Add Protein A/G beads to the lysate to capture the antigen-antibody complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait and expected interacting proteins.[26][27][28]
Homologous Recombination (HR) Assay (DR-GFP Reporter)
This protocol provides a method to assess the effect of this compound on homologous recombination.
Materials:
-
Cells stably expressing the DR-GFP reporter construct
-
Expression vector for I-SceI endonuclease
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the DR-GFP reporter cell line under standard conditions.
-
Transfection: Co-transfect the cells with the I-SceI expression vector and a control vector. Treat a set of cells with this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction by I-SceI and subsequent repair.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A functional HR repair of the I-SceI-induced double-strand break will result in a functional GFP gene.[29][30][31][32][33]
-
Data Analysis: Compare the percentage of GFP-positive cells in the this compound-treated group to the untreated control to determine the effect of the compound on HR efficiency.
Conclusion
This compound represents a novel approach to cancer therapy by targeting the Mcl-1 protein and inhibiting its role in both apoptosis and DNA repair. This head-to-head comparison with other Mcl-1 inhibitors and established epigenetic drugs provides a framework for understanding its potential advantages and applications. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate this compound and its place in the oncology drug development pipeline. Further preclinical studies are warranted to fully elucidate the efficacy and safety profile of this compound, particularly in combination with other therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amgen To Present New Pre-Clinical Data Showcasing Robust Approach To Evaluating Potential Anti-Cancer Therapies At AACR 2018 | Amgen Inc. [investors.amgen.com]
- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibition in Non-small Cell Lung Cancer: Hype or Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vorinostat (NSC# 701852) in Patients with Relapsed Non-Small Cell Lung Cancer: A Wisconsin Oncology Network Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of azacitidine and entinostat as sensitization agents to cytotoxic chemotherapy in preclinical models of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity | Medicine and Pharmacy Reports [medpharmareports.com]
- 19. benchchem.com [benchchem.com]
- 20. MCL1 inhibition is effective against a subset of small-cell lung cancer with high MCL1 and low BCL-XL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LLC cells tumor xenograft model [protocols.io]
- 24. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. assaygenie.com [assaygenie.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. mcgill.ca [mcgill.ca]
- 29. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Direct-Repeat GFP (DR-GFP) assay [bio-protocol.org]
- 31. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Validating the Specificity of MI-223: A Comparative Guide for Menin-MLL Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Menin-MLL inhibitor MI-223 with other notable alternatives. It offers a detailed analysis of their in vitro and in vivo performance, supported by experimental data and protocols to aid in the validation of this compound's specificity.
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. This has led to the development of small molecule inhibitors that disrupt this protein-protein interaction, offering a promising therapeutic strategy. This compound is one such inhibitor, and this guide aims to provide a thorough evaluation of its specificity by comparing it with other well-characterized Menin-MLL inhibitors.
In Vitro Specificity and Potency
The in vitro activity of Menin-MLL inhibitors is primarily assessed through biochemical and cellular assays. Biochemical assays, such as fluorescence polarization (FP), directly measure the inhibitor's ability to disrupt the menin-MLL interaction. Cellular assays, on the other hand, evaluate the inhibitor's effect on cell proliferation, apoptosis, and the expression of downstream target genes in leukemia cell lines.
A key aspect of specificity is the differential activity against cell lines with and without MLL rearrangements. Potent and specific inhibitors are expected to show significantly greater activity in MLL-rearranged cell lines (e.g., MV4;11, MOLM-13, KOPN-8) compared to non-MLL rearranged cell lines (e.g., K562, HL-60).
Table 1: In Vitro Comparison of Menin-MLL Inhibitors
| Inhibitor | Target | IC50 (FP Assay) | GI50 in MLL-rearranged Cell Lines (e.g., MV4;11, MOLM-13) | GI50 in non-MLL Cell Lines (e.g., K562, HL-60) | Reference |
| This compound (analog of MI-2-2) | Menin-MLL Interaction | ~22 nM (Kd for MI-2-2)[1] | ~9.5 µM (MI-2 in MV4;11)[2] | Weaker effect compared to MLL-rearranged cells[2] | [1][2] |
| MI-2 | Menin-MLL Interaction | 446 nM[3] | 7.2 - 18 µM[2] | Weaker effect | [2][3] |
| MI-503 | Menin-MLL Interaction | ~15 nM | Sub-micromolar | Limited effect | |
| MI-3454 | Menin-MLL Interaction | 0.51 nM[3][4] | 7 - 27 nM[3][4][5] | >100-fold selectivity[5] | [3][4][5] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | 0.15 nM (Ki)[6] | 10 - 20 nM[6] | No inhibition in HL-60[6] | [6] |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Not explicitly stated | IC50 values determined after 7 days[7] | Highly selective[7] | [7] |
Note: Data for this compound is inferred from its close analog MI-2-2. Direct comparative studies for this compound against the newer inhibitors are limited.
In Vivo Efficacy and On-Target Activity
The in vivo validation of Menin-MLL inhibitors is crucial to assess their therapeutic potential. This is typically evaluated in murine xenograft models, where human leukemia cell lines are implanted into immunocompromised mice. Patient-derived xenograft (PDX) models, which utilize primary patient leukemia cells, are also employed for a more clinically relevant assessment. Key parameters measured include tumor growth inhibition, reduction in leukemia burden in various organs, and overall survival.
On-target activity in vivo is confirmed by measuring the downregulation of MLL fusion protein target genes, such as HOXA9 and MEIS1, in the tumor tissue of treated animals.[2]
Table 2: In Vivo Comparison of Menin-MLL Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| MI-503 | MV4;11 xenograft | 60 mg/kg, once daily | ~8-fold decrease in tumor volume at 35 days[8] | [8][9] |
| MI-463 | MV4;11 xenograft | 35 mg/kg, once daily | ~3-fold decrease in tumor volume at 28 days[8] | [8][9] |
| MI-3454 | MLL-rearranged and NPM1-mutated PDX models | 100-120 mg/kg, once or twice daily | Induced complete remission or regression of leukemia[4][10] | [4][10] |
| Revumenib (SNDX-5613) | MOLM-13 xenograft | 5, 15, 50 mg/kg, oral gavage | Significant survival benefit and leukemic control[6] | [6] |
| Ziftomenib (KO-539) | MV411 xenotransplantation model | 50 mg/kg | Synergistic effects with venetoclax in reducing leukemia burden[11] | [7][11] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
Fluorescence Polarization (FP) Assay
This biochemical assay quantifies the ability of a compound to inhibit the interaction between menin and an MLL-derived peptide.
-
Reagents : Purified full-length menin protein, fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL), assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
Procedure :
-
A constant concentration of menin and the fluorescently labeled MLL peptide are incubated together to form a complex, resulting in a high fluorescence polarization signal.
-
Serial dilutions of the test inhibitor (e.g., this compound) are added to the mixture.
-
Inhibition of the menin-MLL interaction leads to the dissociation of the fluorescent peptide, causing it to tumble more rapidly in solution and resulting in a decrease in the fluorescence polarization signal.
-
The IC50 value, the concentration of inhibitor that causes a 50% decrease in the FP signal, is calculated.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : MLL-rearranged (e.g., MV4;11, MOLM-13) and non-MLL rearranged (e.g., K562) leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Procedure :
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the Menin-MLL inhibitor.
-
After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against inhibitor concentration.
-
Murine Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of Menin-MLL inhibitors.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human cells.
-
Procedure :
-
Human MLL-rearranged leukemia cells (e.g., MV4;11 or MOLM-13) are injected subcutaneously or intravenously into the mice.
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia progression is monitored by bioluminescence imaging if the cells are engineered to express luciferase.
-
At the end of the study, tumors and organs can be harvested for pharmacodynamic analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression).
-
Survival of the animals is also monitored as a key endpoint.
-
Visualizing the Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological pathways and experimental procedures.
Caption: Menin-MLL Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Validating this compound Specificity.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. [vivo.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Synergistic Potential of MI-223 with Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic effects of MI-223, a representative small-molecule inhibitor of the MDM2-p53 interaction, with other targeted cancer therapies. The content is based on preclinical and clinical data from analogous MDM2 inhibitors.
Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor. In cancers with wild-type p53, overexpression or amplification of MDM2 leads to p53 inactivation, promoting cell proliferation and survival.[1][2][3][4] this compound and similar MDM2 inhibitors work by disrupting the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive functions. While promising, the efficacy of MDM2 inhibitors as monotherapy can be limited, prompting investigations into combination strategies to enhance anti-tumor activity and overcome resistance.[1][2][5] This guide explores the synergistic potential of this compound in combination with BRAF/MEK inhibitors and BCL-2 inhibitors.
Synergy with BRAF/MEK Inhibitors in Melanoma
Rationale: The MAPK pathway, frequently activated by BRAF mutations in melanoma, is a key driver of tumor growth. While BRAF and MEK inhibitors are effective, resistance often develops. Combining these agents with an MDM2 inhibitor offers a dual approach: targeting a primary oncogenic pathway while simultaneously reactivating the p53 tumor suppressor pathway to induce apoptosis. Preclinical evidence suggests that combining MEK and MDM2 inhibitors can act synergistically in treating melanoma.[6]
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Tumor Growth Inhibition (in vivo) | Reference |
| A375 (BRAF V600E) | This compound (analog: KRT-232) | - | - | Significant growth inhibition in combination with Dabrafenib/Trametinib | [7] |
| A375 (BRAF V600E) | This compound (analog: Siremadlin) + Trametinib | Lowered vs. single agents | < 1 (Synergy) | - | [6] |
| BRAF V600E/M PDXs | KRT-232 + BRAF/MEK inhibitors | - | Synergistic Response | Significant tumor growth inhibition compared to single agents | [7] |
Data presented is representative of preclinical findings for MDM2 inhibitors in combination with BRAF/MEK inhibitors.
Signaling Pathway
The combination of this compound with BRAF/MEK inhibitors targets two critical cancer signaling pathways. This compound reactivates the p53 pathway, while BRAF/MEK inhibitors block the MAPK/ERK pathway.
Synergy with BCL-2 Inhibitors in Hematological Malignancies
Rationale: B-cell lymphoma 2 (BCL-2) is an anti-apoptotic protein often overexpressed in cancers like acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL).[8] While BCL-2 inhibitors (e.g., venetoclax) are effective, resistance can emerge through reliance on other anti-apoptotic proteins like MCL-1.[9][10] p53 activation by this compound can promote the degradation of MCL-1, creating a synthetic lethal interaction when combined with a BCL-2 inhibitor.[8][9]
Quantitative Data Summary
| Cancer Type | Treatment | Apoptosis Induction | Combination Index (CI) | In Vivo Efficacy | Reference |
| AML | This compound (analog: Nutlin-3a) + ABT-737 | Strikingly synergistic increase in apoptosis | < 1 (Synergy) | - | [11] |
| B-ALL | This compound (analog: Idasanutlin) + Venetoclax | Synergistic | - | - | [8] |
| Neuroblastoma | This compound (analog: Idasanutlin) + Venetoclax | Enhanced apoptosis | < 1 (High Synergy) | Significantly stronger tumor growth inhibition | [12] |
| Relapsed/Refractory AML | Idasanutlin + Venetoclax (Phase Ib Trial) | 35.9% patient response rate | - | - | [9][10] |
Data presented is representative of preclinical and clinical findings for MDM2 inhibitors in combination with BCL-2 inhibitors.
Signaling Pathway
The combination of this compound and a BCL-2 inhibitor converges on the intrinsic apoptosis pathway. This compound-mediated p53 activation transcriptionally upregulates pro-apoptotic proteins (e.g., PUMA, NOXA) and promotes MCL-1 degradation. This sensitizes the cell to the direct inhibition of BCL-2.
Experimental Protocols
Cell Viability and Synergy Analysis
A common workflow to assess the synergistic effect of drug combinations on cell viability.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., A375 for melanoma, MOLM-13 for AML) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drugs are prepared in a dose-response matrix, with this compound and the combination drug tested alone and in combination across a range of concentrations. Cells are treated for 72 hours.
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
After the 72-hour incubation, the plate is equilibrated to room temperature.
-
A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
3. Data Analysis:
-
The relative cell viability is calculated as a percentage of the vehicle-treated control.
-
IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined for each drug alone and in combination.
-
The Combination Index (CI) is calculated using the Chou-Talalay method (e.g., with CompuSyn software). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Model
1. Animal Husbandry:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Tumor Implantation:
-
Human cancer cells (e.g., 5 x 10^6 A375 cells) are resuspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.
3. Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., Vehicle, this compound alone, Targeted Drug alone, Combination).
-
Drugs are administered according to a predetermined schedule (e.g., oral gavage, daily for 21 days).
4. Monitoring and Endpoint:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment cycle.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
5. Data Analysis:
-
Tumor growth curves are plotted for each treatment group. Statistical significance between groups is determined using appropriate tests (e.g., two-way ANOVA).[7]
-
Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatments.
Conclusion
The combination of the MDM2 inhibitor this compound with other targeted therapies represents a promising strategy to enhance anti-cancer efficacy. Strong synergistic effects have been observed preclinically when combining MDM2 inhibitors with agents targeting the MAPK pathway (BRAF/MEK inhibitors) and the apoptosis pathway (BCL-2 inhibitors).[7][12][13] These combinations often lead to more profound cell death and more durable tumor control than is achievable with single-agent therapy.[7][12] The provided data and protocols offer a framework for further research and development in this area.
References
- 1. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. Frontiers | Clinical Overview of MDM2/X-Targeted Therapies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Apoptosis Pathways With BCL2 and MDM2 Inhibitors in Adult B-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Concomitant inhibition of MDM2 and Bcl-2 protein function synergistically induce mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual targeting of MDM2 and BCL2 as a therapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2 antagonists synergize broadly and robustly with compounds targeting fundamental oncogenic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Agent: A Comparative Analysis of Menin Inhibitors in Acute Myeloid Leukemia
A comparative guide for researchers, scientists, and drug development professionals on the therapeutic potential of menin inhibitors, with a focus on the clinical-stage agents revumenib and ziftomenib. This guide also addresses the absence of publicly available data for an agent designated "MI-223" as a menin inhibitor.
Introduction
Menin inhibitors have emerged as a promising class of targeted therapies for acute myeloid leukemia (AML), particularly for patients with KMT2A (MLL1) rearrangements or NPM1 mutations.[1][2] These genetic alterations are key drivers of leukemogenesis, and the interaction between the menin protein and the KMT2A fusion protein is crucial for the oncogenic activity.[1] By disrupting this protein-protein interaction, menin inhibitors can induce differentiation and apoptosis in leukemia cells.[1] This guide provides a comparative overview of the leading clinical-stage menin inhibitors, revumenib (SNDX-5613) and ziftomenib (KO-539), to aid researchers in the evaluation of novel agents in this class.
It is important to note that a thorough search for a menin inhibitor designated "this compound" yielded no publicly available information. The search results consistently identified "Radium-223," a radiopharmaceutical for prostate cancer, or other unrelated compounds. Therefore, a direct comparison with "this compound" is not possible at this time. This guide will focus on the available data for the clinically evaluated menin inhibitors.
Mechanism of Action: Disrupting the Menin-KMT2A Interaction
The primary mechanism of action for menin inhibitors is the disruption of the critical interaction between the menin protein and the KMT2A (formerly MLL) protein.[1] In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is essential for the recruitment of the KMT2A complex to target genes, such as the HOX and MEIS1 genes, leading to their overexpression and subsequent blockage of hematopoietic differentiation.[1] Menin inhibitors bind to a pocket on the menin protein that is normally occupied by KMT2A, thereby preventing the formation of the oncogenic complex. This leads to the downregulation of target gene expression, inducing differentiation and apoptosis in the leukemic cells.[1]
Clinical Data Comparison: Revumenib vs. Ziftomenib
Both revumenib and ziftomenib have shown promising efficacy in clinical trials for patients with relapsed or refractory AML with KMT2A rearrangements or NPM1 mutations. The following table summarizes key clinical data for these two agents.
| Feature | Revumenib (SNDX-5613) | Ziftomenib (KO-539) |
| Target Population | KMT2A-rearranged and NPM1-mutated acute leukemias[1][3] | KMT2A-rearranged and NPM1-mutated acute leukemias[1][3] |
| Administration | Oral, twice daily | Oral, once daily[4] |
| Clinical Trial | AUGMENT-101 (Phase 1/2)[1] | KOMET-001 (Phase 1/2)[1] |
| Overall Response Rate (ORR) | 63% in KMT2A-rearranged patients (Phase 2)[5] | 41% in NPM1-mutated patients (at 600 mg dose) |
| Complete Remission (CR/CRh) | 23% in KMT2A-rearranged patients (Phase 2)[5] | 35% in NPM1-mutated patients (at 600 mg dose)[6] |
| Key Adverse Events | Differentiation syndrome, QTc prolongation, myelosuppression[6] | Differentiation syndrome, generally well-tolerated[4][6] |
| Drug Interactions | Substrate of CYP3A4, potential for drug-drug interactions[1][4] | No significant interaction with CYP3A4 inhibitors reported[4][6] |
Experimental Protocols for Benchmarking Menin Inhibitors
To benchmark a novel menin inhibitor like the hypothetical "this compound" against established agents, a series of in vitro and in vivo experiments are essential.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the disruption of the menin-KMT2A interaction.
-
Principle: Recombinant menin and a biotinylated peptide from KMT2A are incubated with a terbium-labeled anti-tag antibody and streptavidin-d2. The proximity of the terbium donor and d2 acceptor upon menin-KMT2A binding results in a FRET signal. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.
-
Method:
-
Dispense test compounds at various concentrations into a microplate.
-
Add a mixture of recombinant menin and the KMT2A peptide.
-
Incubate to allow for binding.
-
Add the detection reagents (terbium-labeled antibody and streptavidin-d2).
-
Incubate to allow for detection reagent binding.
-
Read the plate on a TR-FRET-compatible reader and calculate IC50 values.
-
Cell-Based Assays: Proliferation and Differentiation in Leukemia Cell Lines
These assays assess the on-target effect of the inhibitor in a cellular context.
-
Cell Lines: Use human AML cell lines with KMT2A rearrangements (e.g., MV4-11, MOLM-13) or NPM1 mutations (e.g., OCI-AML3).
-
Proliferation Assay (e.g., CellTiter-Glo®):
-
Seed cells in a microplate and treat with a dose range of the menin inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the lytic reagent that generates a luminescent signal proportional to the amount of ATP present (indicative of cell viability).
-
Measure luminescence and calculate EC50 values.
-
-
Differentiation Assay (Flow Cytometry):
-
Treat cells with the menin inhibitor for several days.
-
Stain cells with antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
Analyze the cell populations by flow cytometry to quantify the percentage of differentiated cells.
-
In Vivo Efficacy: Xenograft Mouse Models
This evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Model: Immunocompromised mice (e.g., NSG mice) are implanted with a human AML cell line (e.g., MV4-11).
-
Method:
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer the menin inhibitor orally at different dose levels and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for target gene expression).
-
Conclusion
The development of menin inhibitors represents a significant advancement in the treatment of genetically defined subsets of acute myeloid leukemia. Clinical data for revumenib and ziftomenib have demonstrated the therapeutic potential of targeting the menin-KMT2A interaction. For researchers and drug developers working on novel menin inhibitors, a direct and rigorous comparison against these clinical-stage agents using standardized biochemical, cellular, and in vivo assays is crucial for establishing a competitive profile. While the identity of "this compound" as a menin inhibitor could not be confirmed, the framework provided in this guide offers a clear path for the preclinical and clinical evaluation of any new compound in this promising class of anti-cancer agents.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. precisionmedicineonline.com [precisionmedicineonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. onclive.com [onclive.com]
Comparative Transcriptomic Analysis of Cells Modulated with miR-223 Mimics and Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of modulating microRNA-223 (miR-223) activity in various cell types. By examining the consequences of both increasing miR-223 levels with synthetic mimics and decreasing its activity with inhibitors, we can better understand its role as a therapeutic target. The data presented here is synthesized from multiple studies to offer a comprehensive view of the gene expression changes and signaling pathways governed by miR-223.
Data Presentation: Comparative Transcriptomic and Phenotypic Effects
The following tables summarize the key transcriptomic and phenotypic changes observed in cells treated with miR-223 mimics (promoting its function) versus miR-223 inhibitors (blocking its function).
Table 1: Effects of miR-223 Mimic (Upregulation of miR-223)
| Cell Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Resulting Phenotype | Citations |
| Macrophages | M2 (anti-inflammatory) markers (e.g., Il-10, Arg1) | M1 (pro-inflammatory) markers (e.g., Tnfa, Il-1b, Il-6), Sp3, NLRP3 inflammasome activity | Promotes anti-inflammatory phenotype, increases cholesterol efflux. | [1][2][3] |
| Ovarian Granulosa Cells | - | Steroid hormone synthesis genes (CYP19A1, STAR), Proliferation-related genes (CDK2, CCND1, CCND2, PCNA), CRIM1, AKT signaling pathway | Inhibits proliferation and steroid hormone synthesis. | [4] |
| Cutaneous T-cell Lymphoma (CTCL) Cells | - | Proto-oncogenes (E2F1, MEF2C, TOX) | Reduces cell growth and clonogenic potential. | [5] |
| Breast Cancer Cells (MCF-7) | - | Genes promoting proliferation and invasion (CDK2, Cyclin E1, MMP family proteins) | Decreases cell proliferation, migration, and invasion. | [6] |
Table 2: Effects of miR-223 Inhibitor/Knockdown (Downregulation of miR-223)
| Cell Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Resulting Phenotype | Citations |
| Macrophages | Pro-inflammatory cytokines (Tnfa, Il-1b, Il-6, Nos2), Sp3 | M2 markers (Il-10, Arg1, Retnla), Abca1 | Promotes pro-inflammatory phenotype, decreases cholesterol efflux. | [1] |
| Ovarian Granulosa Cells | Proliferation-related genes (CDK2, CCND1, CCND2, PCNA), Steroid hormone synthesis genes, CRIM1, AKT signaling pathway | - | Promotes proliferation and steroid hormone synthesis. | [4] |
| Cutaneous T-cell Lymphoma (CTCL) Cells | Proto-oncogenes (E2F1, MEF2C, TOX) | - | Increases cell numbers. | [5] |
| Breast Cancer Cells (MCF-7) | Hippo/Yap signaling pathway | - | Promotes cell proliferation, migration, and invasion. | [6] |
| Rat Lung Slices (Allergic Inflammation Model) | - | Pro-inflammatory genes (Il-33, Prg2) | Attenuates allergic airway inflammation. | [7] |
Experimental Protocols
The methodologies outlined below are representative of the experiments cited in this guide for studying the effects of miR-223 modulation.
1. Cell Culture and Transfection
-
Cell Lines: A variety of cell lines have been utilized, including bone marrow-derived macrophages (BMDMs), chicken ovarian granulosa cells, human breast cancer cell lines (e.g., MCF-7), and cutaneous T-cell lymphoma lines.[1][4][5][6]
-
Transfection Reagents: Commercially available transfection reagents such as Lipofectamine are commonly used to introduce miR-223 mimics or inhibitors into cells.
-
Mimics and Inhibitors: Chemically synthesized, double-stranded RNA molecules that mimic endogenous miR-223 (miR-223 mimics) or single-stranded antisense oligonucleotides that bind to and inhibit endogenous miR-223 (miR-223 inhibitors) are used.[7][8][9][10] The typical working concentration for mimics and inhibitors ranges from 10 to 200 nM, with an optimal concentration often around 50 nM.[7][8]
-
Procedure: Cells are seeded in multi-well plates and allowed to adhere. The mimic or inhibitor is complexed with the transfection reagent in a serum-free medium and then added to the cells. The cells are incubated for a specified period (e.g., 24-72 hours) before downstream analysis.
2. Transcriptomic Analysis (RNA-Sequencing or Microarray)
-
RNA Isolation: Total RNA is extracted from the treated and control cells using standard RNA isolation kits.
-
Library Preparation (for RNA-Seq): The extracted RNA is assessed for quality and quantity. mRNA is typically enriched using poly-A selection, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification to generate a sequencing library.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Differential Gene Expression: Aligned reads are used to quantify gene expression levels. Statistical analysis is performed to identify differentially expressed genes between the mimic/inhibitor-treated groups and control groups.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.[11]
-
3. Validation of Gene Expression
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific target genes identified from the transcriptomic analysis are validated using qRT-PCR. Total RNA is reverse transcribed to cDNA, and gene-specific primers are used to amplify the target cDNA along with a reference gene for normalization.[4][6]
4. Functional Assays
-
Cell Proliferation Assays: Assays such as CCK-8 or EdU staining are used to measure the rate of cell proliferation following treatment with miR-223 mimics or inhibitors.[4]
-
Cell Migration and Invasion Assays: Transwell assays are employed to assess the migratory and invasive potential of cells.
-
Protein Analysis (Western Blot): Western blotting is used to confirm that changes in mRNA levels translate to changes in protein expression for key target genes.[4]
-
Luciferase Reporter Assays: To confirm direct targeting of a gene by miR-223, the 3' UTR of the target gene containing the predicted miR-223 binding site is cloned into a luciferase reporter vector. This vector is co-transfected with the miR-223 mimic, and a reduction in luciferase activity indicates direct binding.[4][12]
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by miR-223
The following diagrams illustrate key signaling pathways that are regulated by miR-223.
References
- 1. miR-223 Exerts Translational Control of Proatherogenic Genes in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The many facets of miR‐223 in cancer: Oncosuppressor, oncogenic driver, therapeutic target, and biomarker of response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA miR-223 as Regulator of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR-223 inhibits proliferation and steroid hormone synthesis of ovarian granulosa cell via the AKT signaling pathway by targeting CRIM1 in chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miR-223 regulates cell growth and targets proto-oncogenes in mycosis fungoides/cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MISSION® microRNA Mimic hsa-miR-223 | Sigma-Aldrich [sigmaaldrich.com]
- 10. miScript miRNA Mimics [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. MicroRNA-223 Suppresses the Canonical NF-κB Pathway in Basal Keratinocytes to Dampen Neutrophilic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MI-223: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. MI-223, a potent Mcl-1 inhibitor, requires careful consideration for its disposal due to the limited availability of specific safety and disposal documentation. This guide provides a comprehensive framework for the safe management and disposal of this compound, drawing upon established principles of laboratory safety for novel chemical entities.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on general best practices for the disposal of laboratory-grade chemical waste. All procedures must be conducted in accordance with institutional, local, and national regulations. A thorough risk assessment should be performed before handling this compound.
Core Safety and Handling Principles
Given that this compound is a novel compound, it should be treated as a substance with unknown toxicity and potential hazards. The following core principles should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been established.
Quantitative Data for Waste Management
Prior to initiating any disposal protocol, a thorough characterization of the waste stream is essential. For a novel compound like this compound, this involves generating preliminary data to inform the risk assessment and disposal strategy. The following table outlines the key quantitative data points that should be determined and documented.
| Parameter | Method | Purpose |
| pH of Waste Solution | pH meter or pH strips | To determine if the waste is corrosive and requires neutralization. |
| Solubility | Visual inspection and literature review | To select an appropriate solvent for decontamination and cleaning. |
| Chemical Compatibility | Small-scale compatibility testing | To identify potential hazardous reactions with other chemicals in the waste stream. |
| Toxicity Profile | Literature review of similar compounds | To assess potential hazards and determine the appropriate level of containment. |
Experimental Protocol for this compound Disposal
The following step-by-step protocol provides a general framework for the safe disposal of this compound waste. This protocol should be adapted to comply with your institution's specific waste management policies.
-
Waste Identification and Labeling:
-
Clearly label all containers holding this compound waste with the full chemical name ("this compound," "Mcl-1 inhibitor"), CAS number (907166-59-0), and any known hazard information.
-
Indicate the approximate concentration of this compound in the waste.
-
-
Waste Segregation and Accumulation:
-
Collect all this compound waste (e.g., unused solutions, contaminated labware, PPE) in a dedicated, sealed, and chemically resistant container.
-
Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
-
Decontamination of Labware:
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone, based on solubility assessment) to remove residual this compound.
-
Collect the solvent rinse as hazardous waste.
-
After the initial rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed container and label it as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or before the maximum accumulation time is reached (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Navigating the Safe Handling of MI-223: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor MI-223 (CAS# 907166-59-0), a thorough understanding of safety protocols is paramount. While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound is not publicly available, its nature as a biologically active compound necessitates a cautious and systematic approach to handling, storage, and disposal. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): A Precautionary Approach
Given the absence of specific toxicity data, a conservative stance on PPE is recommended. The following table outlines the minimum required PPE for handling this compound, treating it as a potent compound of unknown toxicity.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or contamination during handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or aerosolized particles of the compound. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the powder form or creating solutions where aerosols may be generated. | Minimizes the risk of inhaling the compound, which is a potential route of exposure. Use within a certified chemical fume hood is the primary engineering control to mitigate inhalation risk. |
Operational and Disposal Plans: A Step-by-Step Workflow
A structured workflow is critical to minimize exposure and ensure safety from initial handling to final disposal. The following experimental workflow provides a procedural guide for working with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
